Pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQJSOFQDEBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12, Array | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | pentane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pentane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9078-70-0, 59802-17-4 | |
| Record name | Pentene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9078-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polypentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59802-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2025846 | |
| Record name | Pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57 °F. Boiling point 97 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless liquid with a gasoline-like odor; Note: A gas above 97 degrees F. May be utilized as a fuel; [NIOSH] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor., Colorless liquid with a gasoline-like odor. [Note: A gas above 97 °F. May be utilized as a fuel.] | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Pentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
97 °F at 760 mmHg (NTP, 1992), 36.06 °C, 36.00 to 37.00 °C. @ 760.00 mm Hg, 36 °C, 97 °F | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-57 °F (NTP, 1992), -40 °C, <-40 °F (-40 °C) (Closed cup), -49 °C c.c., -57 °F | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 38 mg/L at 25 °C, Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, 0.038 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.004 (very poor), 0.04% | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.626 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6262 g/cu cm at 20 °C, Relative density (water = 1): 0.63, 0.63 | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.48 | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
400 mmHg at 65.3 °F ; 426 mmHg at 68 °F (NTP, 1992), 514.0 [mmHg], 514 mm Hg at 25 °C, Vapor pressure, kPa at 18.5 °C: 53.3, 420 mmHg | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel]. | |
CAS No. |
109-66-0, 68475-60-5, 68476-43-7, 68476-55-1, 68647-60-9 | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkanes, C4-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C4-6, C5-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C5-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C>4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068647609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEX897A91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/RZ903210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-202 °F (NTP, 1992), -129.67 °C, -129 °C, -202 °F | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Advanced Synthetic Methodologies for Pentane and Its Derivatives
Stereoselective and Enantioselective Synthesis of Pentane (B18724) Derivatives
Stereoselective and enantioselective synthesis aims to produce a desired stereoisomer or enantiomer of a compound with high purity. For this compound derivatives, this is particularly relevant when the molecule contains chiral centers. Methodologies in this area often involve asymmetric catalysis, the use of chiral auxiliaries, or biocatalytic transformations.
Recent research highlights approaches to stereoselective synthesis of strained bicyclic systems containing the this compound framework, such as bicyclo[2.1.0]pentanes (housanes) and bicyclo[1.1.1]pentanes. One strategy for synthesizing highly functionalized bicyclo[2.1.0]pentanes involves a two-step sequence: a metal-catalyzed cyclopropenation of alkynes followed by an intermolecular [2+2] photocycloaddition with electron-deficient alkenes. This method has demonstrated high diastereoselectivity, and when enantiomerically enriched cyclopropenes are used, the process proceeds with enantioretention. researchgate.netacs.org The [2+2] cycloaddition step, often mediated by visible light and a photocatalyst, involves the formation and subsequent ring closure of a diradical intermediate. acs.org
For bicyclo[1.1.1]pentanes (BCPs), which are valuable as bioisosteres in medicinal chemistry, enantioselective synthesis is an active area of research. acs.orgnih.govresearchgate.net Asymmetric transformations yielding chiral BCPs with an adjacent stereocenter are particularly sought after. acs.orgnih.gov While traditional methods often involve multi-step processes where the stereocenter is introduced after forming the BCP core, more direct asymmetric functionalization of [1.1.1]propellane is being explored. nih.gov One reported catalytic methodology achieves the enantioselective synthesis of α-chiral 1,3-difunctionalized BCPs through a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. This reaction utilizes an asymmetric N-heterocyclic carbene (NHC) catalyst and demonstrates high levels of regio- and enantioselectivity. acs.orgnih.gov
Another approach to accessing enantioenriched BCPs involves asymmetric transfer hydrogenation of adjacent ketones. researchgate.net This method has been applied to the synthesis of BCP analogues of known drugs. researchgate.net
Continuous Flow Synthesis Techniques for Bicyclo[1.1.1]this compound Derivatives
Continuous flow synthesis offers advantages over batch processing, including improved reaction control, enhanced safety for hazardous intermediates, and increased scalability. researchgate.net These benefits are particularly relevant for the synthesis of strained and reactive molecules like [1.1.1]propellane and its bicyclo[1.1.1]this compound derivatives.
A continuous flow process has been developed for the generation of [1.1.1]propellane, which can then be directly functionalized into various BCP species without isolation of the propellane intermediate. researchgate.netthieme-connect.comrsc.orgucd.ie This flow process utilizes syringe pumps to handle reactive reagents like methyl lithium and incorporates a static mixer to prevent clogging by salt byproducts. thieme-connect.com An aqueous work-up procedure, more practical than low-temperature vacuum distillation for flow systems, has been developed to provide solutions of [1.1.1]propellane suitable for downstream reactions. researchgate.netthieme-connect.com This continuous flow approach has enabled the generation of BCP species on a gram scale with throughputs up to 8.5 mmol/h. researchgate.netrsc.orgucd.ie
Continuous flow techniques are also being applied to the synthesis of bench-stable BCP trifluoroborate salts, which are useful building blocks in cross-coupling reactions. researchgate.netchemrxiv.org Photoinduced decarboxylative borylation in continuous flow has been optimized to provide a scalable route to these boronic pinacol (B44631) products. researchgate.net
Generation of [1.1.1]propellane for Bicyclo[1.1.1]this compound Precursors
[1.1.1]Propellane is a highly strained molecule that serves as a key precursor for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes through the opening of its central C-C bond. researchgate.netacs.org Its unique structure and reactivity make it a valuable intermediate, particularly for accessing BCPs which are increasingly used as bioisosteres in medicinal chemistry. researchgate.netresearchgate.netucd.ieacs.orgnih.govresearchgate.net
A common synthetic route to [1.1.1]propellane involves the cyclization of a tetrahalide precursor. ucd.ie The synthesis often starts from 3-chloro-2-(chloromethyl)propene, which undergoes dibromocarbene addition followed by deprotonation and intramolecular nucleophilic displacements. acs.orgwikipedia.org Early syntheses involved coupling reactions of dibrominated bicyclo[1.1.1]this compound derivatives with organolithium reagents. wikipedia.org
Due to its reactivity and tendency to polymerize, [1.1.1]propellane is typically generated on demand or stored in solution at low temperatures. ucd.ie The development of continuous flow methods for its generation addresses some of the challenges associated with handling this reactive intermediate, allowing for its in situ consumption in subsequent reactions to form BCP derivatives. researchgate.netthieme-connect.comrsc.orgucd.ie
Photochemical Transformations in Continuous Flow Synthesis
Photochemical transformations, which utilize light to drive chemical reactions, can be effectively integrated into continuous flow systems. This combination allows for precise control of irradiation time and intensity, improved mass transfer, and efficient heat dissipation, which are particularly beneficial for reactions involving highly energetic intermediates or those requiring specific wavelengths of light. researchgate.net
In the context of bicyclo[1.1.1]this compound synthesis, continuous photochemical transformations of [1.1.1]propellane have been developed to produce valuable BCPs. researchgate.netrsc.org For instance, a continuous flow photochemical addition of [1.1.1]propellane to diacetyl has been successfully employed for the large-scale synthesis of a diketone intermediate, which can then be converted to bicyclo[1.1.1]this compound-1,3-dicarboxylic acid. nih.govacs.org This process, conducted under irradiation with 365 nm light in flow, allowed for the rapid production of kilogram quantities of the diketone. nih.govacs.org
Another example involves the light-mediated continuous flow functionalization of [1.1.1]propellane with 2-chloro-2-oxoacetates to form BCPs with two new C-C bonds. thieme-connect.com Photochemical reactions in flow have also been explored for the synthesis of symmetrically and unsymmetrically substituted BCP sulfides through the UV-initiated radical reaction of [1.1.1]propellane with disulfides. researchgate.net
Synthesis of Substituted this compound-2,4-diones
This compound-2,4-dione (acetylacetone) is a versatile building block in organic synthesis due to its acidic methylene (B1212753) group and the presence of two reactive carbonyls. Substituted this compound-2,4-diones, with modifications typically at the 3-position, are important intermediates for the synthesis of various organic compounds, including heterocycles and ligands for metal complexes. unirioja.esasrjetsjournal.orgsioc-journal.cnacs.org
Strategies for 3-Substituted this compound-2,4-dione Synthesis
The synthesis of 3-substituted this compound-2,4-diones often involves the alkylation or functionalization of the acidic methylene carbon of this compound-2,4-dione. Various strategies have been developed to achieve this, depending on the desired substituent and reaction conditions.
A general procedure for synthesizing 3-alkylthis compound-2,4-diones involves the C-alkylation of this compound-2,4-dione under various conditions. unirioja.es Early methods included the reaction of sodium or potassium derivatives of this compound-2,4-dione with alkyl halides in alcoholic solution or the reaction with alkyl halides in the presence of potassium carbonate in different solvents like alcohol, ether, or acetone (B3395972). orgsyn.org
More recent strategies for synthesizing 3-substituted this compound-2,4-diones include reactions involving 2-(2,4-dioxopentan-3-yl)benzoic acid with various alcohols under acidic conditions. ijprs.com Additionally, 3-substituted this compound-2,4-diones can be formed through reactions of substituted anilines with acetylacetone (B45752) in the presence of sodium nitrite (B80452) and sodium acetate (B1210297), yielding hydrazono-substituted derivatives. asrjetsjournal.orgjetir.org
Specific examples of strategies include the synthesis of 3-decylthis compound-2,4-dione via C-alkylation unirioja.es, and the formation of 3-(furan-2-ylmethylene)this compound-2,4-dione from xylose and acetylacetone catalyzed by Lewis acids. rsc.org
Utilization of Chloro and Iodo Derivatives in this compound-2,4-dione Synthesis
Halogenated derivatives, particularly at the 3-position of this compound-2,4-dione, can serve as valuable intermediates for further functionalization. While 3-chlorothis compound-2,4-dione (B157559) can be obtained from this compound-2,4-dione and sulfuryl chloride, its reactivity can be enhanced by converting the chloro group to a more reactive iodo group. chempap.orgrsc.org
A method for synthesizing 3-substituted this compound-2,4-diones involves the conversion of cheaper and easily accessible chloro derivatives into more reactive iodo derivatives using the Finkelstein reaction. chempap.orgresearchgate.net This halogen exchange is often carried out in organic solvents. chempap.org The use of industrially relevant ketones, such as methyl isobutyl ketone (MIBK), as the reaction medium has been proposed for this Finkelstein reaction. chempap.orgresearchgate.net MIBK facilitates the azeotropic removal of water, which is beneficial when using moisture-sensitive alkylating agents. chempap.orgresearchgate.net This approach allows for the subsequent alkylation using the more reactive iodo intermediate. chempap.orgresearchgate.net
For example, 3-(chlorodifluoromethylthio)this compound-2,4-dione, a derivative with a reactive -SCF₂Cl group, can undergo halogen exchange with iodide in ketone solvents like MIBK to form the corresponding iodo analogue, facilitating further alkylation or functionalization.
Role of Specific Solvents in this compound-2,4-dione Synthesis (e.g., Methyl Isobutyl Ketone)
The synthesis of this compound-2,4-dione derivatives often involves reactions like alkylation or halogenation of this compound-2,4-dione (acetylacetone). The choice of solvent plays a critical role in the efficiency and selectivity of these transformations. For instance, in the synthesis of 3-substituted derivatives of this compound-2,4-dione via the Finkelstein reaction, which involves converting less reactive chloro derivatives into more reactive iodo derivatives, highly polar organic solvents are generally suggested as ideal reaction media. chempap.orgresearchgate.netepa.gov
Methyl isobutyl ketone (MIBK), a ketone solvent with relatively low solubility in water compared to acetone and MEK, has been proposed and utilized in such syntheses. chempap.orgresearchgate.netepa.govwikipedia.org The use of MIBK offers the advantage of allowing for the azeotropic removal of water from the reaction mixture. chempap.orgresearchgate.netepa.gov This is particularly beneficial when employing moisture-sensitive alkylating agents, such as (3-chloropropyl)trimethoxysilane. chempap.orgresearchgate.netepa.gov Studies have shown that using MIBK can lead to shorter reaction times for the alkylation of this compound-2,4-dione compared to other solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.netresearchgate.net
Table 1: Reaction Time and Yield in the Allylation of Acetylacetone with Allyl Chloride in Various Ketones researchgate.net
| Solvent | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) |
| Methyl Isobutyl Ketone | ~115 | 100 | 57 |
| Acetone | Boiling point | Not specified | Lower |
| Methyl Ethyl Ketone | Boiling point | Not specified | Lower |
Note: Data extracted from a figure, approximate values are used.
Isolation and Purification Techniques for this compound-2,4-dione Derivatives
After the synthesis of this compound-2,4-dione derivatives, effective isolation and purification techniques are essential to obtain the desired compounds in high purity. The specific methods employed depend on the nature of the synthesized derivative.
For compounds like 3-chlorothis compound-2,4-dione, purification can be achieved through fractional distillation under reduced pressure. A typical procedure involves obtaining the crude product as a yellow liquid after removal of the solvent under reduced pressure. Fractional distillation can yield the purified product with high purity (≥98%) and a good recovery rate (90–92%).
Alternative methods, such as recrystallization from solvent mixtures like hexane/ethyl acetate (1:1), can also be used, although they may be less efficient in terms of recovery (75–80%).
In cases where the synthesized derivatives are sensitive to water or exist as mixtures of isomers, specific techniques are required. For instance, in the synthesis of certain substituted this compound-2,4-dione derivatives, products not containing water-sensitive substituents have been isolated as copper complexes. researchgate.netepa.gov The pure C-alkylation product can then be obtained by decomposing the copper complex with a hydrochloric acid solution and extracting the formed ligand into an organic phase, such as hexane. researchgate.netepa.gov Further purification of the obtained ligand can be performed by distillation. researchgate.netepa.gov
For separating diastereomeric mixtures of this compound-2,4-dione derivatives, techniques like column chromatography are employed. mdpi.com Careful elution with appropriate solvent systems, such as petroleum ether and ethyl acetate, allows for the separation of diastereomers, although complete separation might require preparative thin-layer chromatography (TLC) for overlapping spots. mdpi.com
Bicyclo[1.1.1]this compound Framework Synthesis and Functionalization
The bicyclo[1.1.1]this compound (BCP) framework is a rigid, three-dimensional structure that has gained significant attention in medicinal chemistry and materials science as a bioisostere for planar aromatic rings, internal alkynes, and tert-butyl groups. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net Its incorporation into molecules can enhance properties like solubility and metabolic stability. nih.govresearchgate.netresearchgate.netkeaipublishing.com The synthesis of the BCP core and its subsequent functionalization are active areas of research.
The synthesis of the BCP framework commonly involves the 1,3-difunctionalization of [1.1.1]propellane, a highly strained molecule. acs.orgresearchgate.netnih.govrsc.orgorgsyn.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netrhhz.netescholarship.org This transformation typically occurs via radical or ionic pathways that cleave the central, strained bond of [1.1.1]propellane. acs.orgnih.govresearchgate.netresearchgate.netrsc.orgescholarship.org
Carbene Insertion into Bicyclo[1.1.0]butane
One method for constructing the bicyclo[1.1.1]this compound framework involves the formal insertion of a carbene into the central bond of bicyclo[1.1.0]butane (BCB). acs.orgresearchgate.netrsc.org Bicyclo[1.1.0]butanes are highly strained hydrocarbons themselves, containing two fused cyclopropane (B1198618) rings. rsc.orgrsc.orgacs.org This carbene insertion strategy, first described by Applequist and co-workers, has been utilized to access BCPs from BCBs. acs.orgrsc.org This approach involves the reaction of (dihalo)carbenes with the interbridgehead bond of bicyclo[1.1.0]butanes. acs.org While this method can be effective, accessing 1,3-disubstituted BCBs, which are attractive precursors for BCPs via carbene insertion, can be challenging and may require multi-step synthetic sequences. rsc.org
Radical and Nucleophilic Addition Across [1.1.1]propellane
The most prevalent strategy for synthesizing the BCP framework is through the 1,3-difunctionalization of [1.1.1]propellane via radical or nucleophilic addition across its central bond. acs.orgresearchgate.netnih.govorgsyn.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netrhhz.netescholarship.org The unique reactivity of [1.1.1]propellane stems from the strain energy associated with its structure and, as proposed by some studies, σ–π-delocalization of electron density. acs.orgrsc.orgescholarship.org
Radical additions to [1.1.1]propellane are well-studied and provide access to a variety of functionalized BCPs. acs.orgorgsyn.orgresearchgate.netresearchgate.netrhhz.netescholarship.org These reactions typically involve the addition of a radical species to the central bond, generating a bridgehead BCP radical intermediate. escholarship.org This intermediate can then undergo further reactions, such as atom transfer or addition to a radical trap, to form the final BCP product. escholarship.org Examples include radical acylation with aldehydes to synthesize bicyclo[1.1.1]this compound ketones acs.org, and atom-transfer radical addition with alkyl halides to access 1-halo-3-substituted BCPs. rhhz.net
Nucleophilic additions also facilitate the 1,3-difunctionalization of [1.1.1]propellane. nih.govresearchgate.netresearchgate.netrsc.org These reactions involve the attack of a nucleophile on one of the bridgehead carbons, leading to the cleavage of the central bond and formation of a BCP derivative with a nucleophilic substituent at one bridgehead and an electrophilic center at the other. researchgate.net
Visible Light Induced Synthesis of Bicyclo[1.1.1]this compound-Ketones
Visible light-induced methodologies have emerged as a mild and efficient approach for the synthesis of bicyclo[1.1.1]this compound ketones (BCP-ketones). keaipublishing.comacs.orgdntb.gov.uax-mol.net These methods often utilize photocatalysts to generate reactive intermediates under mild conditions, typically at room temperature. keaipublishing.comacs.org
One reported method involves the use of tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light irradiation to activate aldehyde hydrogen bonds. keaipublishing.com This generates acyl radicals that subsequently react with spiral alkanes, including [1.1.1]propellane, to form BCP-ketones. keaipublishing.comacs.org This approach is characterized by its mild, metal-free nature, operation at room temperature, and good tolerance for oxidation-sensitive functional groups. keaipublishing.com Mechanistic studies have supported a radical-based mechanism, with the stoichiometric consumption of TBHP being crucial for the reaction. keaipublishing.com
Another visible light-induced method for synthesizing 1,3-disubstituted bicyclo[1.1.1]this compound ketones involves cooperative photoredox and N-heterocyclic carbene catalysis. acs.orgdntb.gov.ua These photocatalytic approaches offer a more sustainable and efficient route compared to traditional methods that may require high temperatures, metal catalysts, or hazardous reagents. keaipublishing.com
Bridge Functionalization Strategies for Bicyclo[1.1.1]this compound Derivatives
While functionalization of the tertiary bridgehead positions (C1 and C3) of BCP derivatives is relatively well-established, functionalization of the three concyclic secondary bridge positions (C2, C4, and C5) presents a greater synthetic challenge and remains an emerging field. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net The unique structural properties of the BCP core contribute to these challenges. nih.gov However, functionalization at the bridge positions provides novel avenues for diversifying BCP scaffolds, which is valuable for drug discovery and materials science. nih.govresearchgate.net
Recent advances in bridge functionalization have explored one-electron strategies, such as radical-based methods. nih.govresearchgate.netacs.org These approaches often involve the generation of a strong hydrogen atom abstractor to facilitate radical C-H abstraction at the bridge positions. acs.org This can lead to the formation of bridge-substituted BCP derivatives. acs.org
Examples of bridge functionalization strategies include decarboxylative Minisci heteroarylation of BCP derivatives at the bridge positions. acs.org This photocatalyst-free process allows for the direct coupling of bridge carboxylic acids with heteroarenes, providing access to polysubstituted BCP derivatives. acs.org
Despite the progress, further improvements in the efficiency and scope of bridge functionalization methods are needed to fully realize the potential of bridge-substituted BCPs in various applications. acs.org
Synthesis of Bicyclo[1.1.1]pentan-2-ol and Related Compounds
The bicyclo[1.1.1]this compound (BCP) core is a strained bicyclic system that has garnered significant interest as a bioisostere for phenyl rings and tert-butyl groups in drug discovery acs.orgwikipedia.org. The synthesis of functionalized BCPs, such as bicyclo[1.1.1]pentan-2-ol, presents unique challenges due to the inherent strain of the ring system.
One approach to synthesizing bicyclo[1.1.1]pentan-2-ol and related 2-substituted BCPs involves the functionalization of the BCP core. While 1,3-difunctionalized BCPs are more widely studied and accessible, general methods for synthesizing 2-substituted BCPs, which can serve as bioisosteres for ortho- or meta-substituted arene rings, are less developed researchgate.net.
Research has explored the synthesis of bicyclo[1.1.1]pentan-2-ol (14b) from acyl chloride 11b researchgate.netresearchgate.net. Another route involves the synthesis of alcohols through NY cyclisation researchgate.netresearchgate.net. The synthesis of 2-substituted bicyclo[1.1.1]pentanes can also be achieved through sequential C=C and C–C functionalization reactions, utilizing dirhodium-mediated cyclization followed by a photoinduced triplet energy transfer catalyzed carbene formation chemrxiv.org. This method allows for the synthesis of various 2-substituted BCPs in moderate to good yields chemrxiv.org.
Another strategy for accessing BCP derivatives, including those that can be transformed into alcohols, involves the large-scale synthesis of bicyclo[1.1.1]this compound-1,3-dicarboxylic acid (BCP diacid) acs.orgnih.gov. This diacid serves as a versatile intermediate for preparing various BCP-containing building blocks, such as alcohols, acids, amines, and amino acids acs.orgnih.gov. A practical synthesis of the BCP diacid on a multigram scale has been reported, featuring a key in-flow photochemical reaction between [1.1.1]propellane and diacetyl acs.orgnih.gov. The resulting diketone undergoes a haloform reaction to yield the diacid acs.org.
The synthesis of bicyclo[1.1.1]this compound ketones, which can be precursors to alcohols, has also been investigated. A mild, metal-free method utilizing tert-butyl hydrogen peroxide (TBHP) under blue light has been developed, proceeding at room temperature with moderate to high yields and tolerating various functional groups keaipublishing.com.
While specific detailed data tables for the synthesis of bicyclo[1.1.1]pentan-2-ol were not extensively available in the search results, the reported synthetic strategies highlight the use of specific reagents, reaction conditions, and intermediates.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to minimize the environmental impact of chemical synthesis through the reduction or elimination of hazardous substances and the development of sustainable processes. While the primary production of this compound relies on fossil fuels junyuanpetroleumgroup.com, there is increasing interest in exploring greener approaches for the synthesis of this compound and its derivatives, particularly from renewable resources marketresearchintellect.commarketreportsworld.com.
Research is ongoing into more sustainable production methods for hydrocarbons like this compound, including biogas upgrading and catalytic conversion of biomass junyuanpetroleumgroup.com. The selective conversion of biomass-derived γ-valerolactone (GVL) to this compound has been explored as a potential green route rsc.org. A one-step catalytic system using a Co/HZSM-5 bifunctional catalyst has shown high selectivity (93.5%) for this compound fuel production from GVL under mild conditions rsc.org. This approach offers a promising alternative to traditional petroleum-based production, addressing the growing scarcity of petroleum resources rsc.org.
Another example of a green chemistry approach in the context of this compound-related compounds is the synthesis of this compound-1,2,5-triol from furfuryl alcohol, a biomass-derived furanic compound rsc.orgresearchgate.netnih.gov. A scalable synthesis utilizing the Achmatowicz rearrangement and gas-phase hydrogenation over supported metal catalysts has been developed, achieving high yields and featuring benefits such as a solvent-free technology operating at atmospheric pressure rsc.orgresearchgate.netnih.gov.
Furthermore, the development of environmentally friendly solvents and reagents is a key aspect of green chemistry. In the context of reactions involving this compound derivatives, research has focused on developing milder conditions and avoiding hazardous substances. For instance, a chemoselective thioacetalization method using an odorless and efficient propane-1,3-dithiol equivalent under solvent-free conditions has been reported organic-chemistry.org. This method offers a greener alternative to conventional thioacetalization, which often involves volatile and foul-smelling thiols organic-chemistry.org.
The shift towards more sustainable practices and heightened regulatory scrutiny are driving innovation in the this compound market, with increasing focus on renewable sources and greener production methods marketreportsworld.com. Investment in bio-compatible this compound blends and the exploration of this compound's use in bio-based chemical synthesis are also gaining traction marketreportsworld.com.
While the large-scale industrial production of this compound from fossil fuels still dominates, the research into biomass conversion and the development of milder, more efficient synthetic methods for this compound derivatives exemplify the growing integration of green chemistry principles in this area.
Catalysis and Reaction Mechanisms Involving Pentane
Catalytic Isomerization of n-Pentane
Catalytic isomerization of n-pentane (normal pentane) is a process that rearranges its molecular structure to produce isothis compound (B150273) (2-methylbutane). This reaction is particularly important in gasoline production as isothis compound has a higher octane (B31449) number than n-pentane, improving fuel quality.
Heterogeneous Catalysis for This compound (B18724) Isomerization
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used for n-pentane isomerization. These catalysts typically possess both acidic and metallic sites, functioning as bifunctional catalysts. The acidic sites facilitate skeletal rearrangement, while the metallic sites are responsible for hydrogenation and dehydrogenation reactions ajol.infotandfonline.com.
Noble metals, such as platinum (Pt) and palladium (Pd), supported on solid acidic materials are common heterogeneous catalysts. Platinum supported on chlorinated alumina (B75360) and platinum or palladium on zeolites, such as mordenite (B1173385) (MOR) and USY zeolite, have been extensively studied and used industrially ajol.infotandfonline.comntu.edu.twacademie-sciences.fr. Sulfated zirconia (SZ), often promoted with metals like platinum, aluminum, or gallium, is also considered a promising halogen-free alternative due to its high activity at relatively low temperatures ntu.edu.twsharif.eduekb.egresearchgate.net.
The performance of these catalysts is influenced by factors such as the type and strength of acid sites, the dispersion and nature of the metal, and the support material's structure and porosity ntu.edu.twscholarsportal.inforesearchgate.net. For instance, the acidity of zeolites, particularly the Brønsted acid sites, plays a crucial role in initiating alkane conversion at lower temperatures, favoring branched isomer formation put.ac.ir. The SiO₂/Al₂O₃ ratio in zeolites like ZSM-5 can also impact catalytic performance and product distribution researchgate.netresearchgate.net.
Data on the performance of different catalysts highlights the variation in activity and selectivity. For example, studies have shown that Pt/mordenite catalysts can achieve high isothis compound yields at relatively low reaction pressures and temperatures around 220 °C put.ac.ir. Promoted tungstated zirconia catalysts without noble metals have also demonstrated high activity and stability for n-pentane isomerization, with conversions over 70% and isothis compound selectivity around 92% at 215 °C researchgate.net.
Reaction Mechanisms of Skeletal Isomerization
The skeletal isomerization of n-pentane over bifunctional catalysts generally proceeds through a carbenium ion mechanism involving both metallic and acidic sites tandfonline.comsharif.eduacs.org. The widely accepted mechanism involves several steps:
Dehydrogenation of the alkane on the metallic site to form an alkene. acs.org
Adsorption and protonation of the alkene on an acidic site to form a carbenium ion. sharif.eduacs.org
Skeletal rearrangement of the carbenium ion via a 1,2-shift of an alkyl group or a protonated cyclopropane (B1198618) intermediate. sharif.edukau.edu.sa
Deprotonation of the branched carbenium ion to form a branched alkene. sharif.edu
Hydrogenation of the branched alkene on the metallic site to produce the branched alkane (isothis compound). sharif.eduacs.org
There is also evidence suggesting the involvement of monomolecular pathways, particularly on Lewis acid sites, which may involve hydride abstraction from the alkane molecule scholarsportal.inforesearchgate.net. At higher conversion levels, bimolecular reactions involving oligomerization and beta-scission of larger carbenium ions can also contribute to isothis compound production researchgate.net. The specific mechanism can be influenced by the catalyst type and reaction conditions, including hydrogen partial pressure sharif.edu.
Studies using isotopically labeled pentanes have helped to distinguish between different reaction pathways, such as cyclic mechanisms and methyl shifts acs.org. The presence of hydrogen is crucial in hydroisomerization, suppressing side reactions like cracking and coke formation, thus favoring the isomerization pathway sharif.edukau.edu.sa.
Catalytic Cracking of this compound in Petrochemical Processes
Catalytic cracking of this compound is a process used to break down the this compound molecule into smaller hydrocarbons, primarily light olefins such as ethylene (B1197577) and propylene (B89431). This is a key process for producing valuable monomers for the polymer industry.
Conversion of this compound to Light Olefins (Ethylene, Propylene)
This compound, including both n-pentane and isothis compound, can be catalytically cracked to produce light olefins. While steam cracking is a major route for olefin production, catalytic cracking offers advantages such as lower operating temperatures and better control over product distribution chula.ac.thbbc.co.uk.
The catalytic cracking of this compound yields a mixture of products, with ethylene and propylene being the primary targets google.comgoogle.com. Isothis compound is reported to crack more selectively to ethylene and propylene compared to n-pentane google.com. The yield and ratio of ethylene to propylene are influenced by the catalyst and reaction conditions researchgate.netchula.ac.thrsc.org.
Newer catalytic processes, such as the Gasolfin process, are being developed to efficiently convert pentanes into high-valued ethylene, propylene, and butylene, achieving high total olefin yields digitalrefining.com.
Catalysts and Reactor Configurations for this compound Cracking
Zeolite-based catalysts, particularly those with the MFI structure like ZSM-5, are commonly used for this compound cracking to light olefins due to their acidity and shape selectivity researchgate.netrsc.orgengineering.org.cn. Modifications to the zeolite structure, such as varying the SiO₂/Al₂O₃ ratio or incorporating metals like zirconium, palladium, silver, or nickel, can tune the catalytic activity and selectivity towards specific olefins researchgate.netchula.ac.thnih.gov.
The catalytic cracking of this compound is typically carried out in petrochemical processes using various reactor configurations. Fixed-bed reactors are commonly employed google.comgoogle.comresearchgate.netdigitalrefining.com. Fluidized bed reactors are also widely used in catalytic cracking due to their excellent heat and mass transfer characteristics and the possibility of continuous catalyst regeneration researchgate.netinspenet.com. Some processes may utilize a series of reactors with inter-stage heating to optimize conversion and product yield google.comgoogle.com. The reactor design significantly influences the distribution and quality of the products formed researchgate.net.
Optimization of Process Conditions for Enhanced Olefin Yields
Optimizing process conditions is crucial for maximizing the yield of light olefins from this compound cracking. Key parameters include reaction temperature, pressure, residence time (or weight hourly space velocity, WHSV), and feedstock composition researchgate.netmdpi.commdpi.comijcce.ac.ir.
Higher reaction temperatures generally favor the production of light olefins, although excessively high temperatures can lead to increased undesirable side reactions like coke formation researchgate.netmdpi.commdpi.com. Operating at lower pressures is often preferred for gas-phase cracking reactions as it shifts the equilibrium towards the formation of more gaseous molecules google.comgoogle.commdpi.com.
The residence time or WHSV affects the contact time between the reactants and the catalyst, influencing both conversion and selectivity sharif.eduresearchgate.netmdpi.com. Shorter contact times can sometimes increase selectivity towards desired products by limiting secondary reactions sharif.edu.
Feedstock composition, including the ratio of n-pentane to isothis compound and the presence of other hydrocarbons, also impacts the cracking process and product distribution google.comgoogle.comijcce.ac.ir. Optimizing these parameters through experimental studies and process modeling is essential for achieving high olefin yields and desired product ratios, such as the propylene-to-ethylene (P/E) ratio, which is increasingly important due to market demand chula.ac.thrsc.org.
Process optimization can involve adjusting temperature profiles along the reactor, distributing the hydrocarbon feed, and managing pressure to maximize olefin yields researchgate.net. For example, studies have explored optimal temperature and pressure ranges for catalytic cracking of pentene (a related C5 hydrocarbon) over ZSM-5 to maximize ethylene and propylene yields researchgate.netmdpi.com.
This compound in Catalytic Reforming Processes
Catalytic reforming is a critical process in the petroleum refining and petrochemical industries aimed at increasing the octane number of naphtha feedstocks and producing valuable aromatic compounds like benzene (B151609), toluene, and xylenes (B1142099) (BTX). nsrp.vnklmtechgroup.com This process involves transforming hydrocarbon molecules, typically under high temperature and in the presence of a catalyst, often platinum or platinum-based alloys. nsrp.vn While catalytic reforming primarily focuses on converting naphthenes to aromatics and cyclization of hydrocarbons with more than six carbon atoms, it also involves other reactions, including the isomerization and hydrocracking of paraffins like this compound. nsrp.vngoogle.com
Isomerization is a key reaction within catalytic reforming that converts straight-chain paraffins, such as n-pentane, into their branched-chain counterparts, like isothis compound. setlab.com These branched isomers have significantly higher octane numbers than their linear counterparts, contributing to improved gasoline quality. setlab.commines.edu this compound/hexane isomerization specifically targets the light gasoline components n-pentane and n-hexane, which are abundant in straight-run gasoline. setlab.com This process typically involves mixing dried and desulfurized feedstock with a small amount of organic chloride and recycled hydrogen, then heating it and passing it over a supported-metal catalyst. setlab.com
Hydrocracking is another reaction that can occur during catalytic reforming, particularly when processing lower-quality feedstocks. google.comgoogle.com While controlled cracking can produce molecules in the this compound range, excessive cracking can lead to the formation of smaller molecules like methane (B114726), ethane (B1197151), propane, and butane (B89635). google.com Hydrocracking is preferably carried out in the presence of hydrogen and a catalyst, which can include alumina, platinum, and a halogen like fluorine or chlorine. google.com
Research has investigated the kinetics of n-pentane isomerization over commercial reforming catalysts, such as Pt/Al₂O₃, in bench-scale fixed-bed reactors. acs.org Studies have examined the influence of variables including total pressure, molar ratio of hydrogen to hydrocarbon, chlorine content in the feed, and space time within a temperature range of 375°C to 425°C. acs.org Kinetic equations based on accepted mechanisms for skeletal isomerizations have been derived and evaluated against experimental data. acs.org
The isomerization of n-pentane is not only a part of naphtha reforming but is also sometimes carried out separately and the resulting isothis compound added to gasoline to enhance its octane number. setlab.comacs.org The equilibrium mixture of this compound isomers at 425°C contains approximately 67% isothis compound. acs.org
Interactive Table 1: Reactions Involving this compound in Catalytic Reforming
| Reaction | Description | Primary Goal |
| Isomerization | Conversion of n-pentane to isothis compound | Increase octane number |
| Hydrocracking | Breaking of C-C bonds to form smaller hydrocarbons | Produce lighter, higher-octane components (controlled) |
Advanced Oxidation Processes Involving this compound
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. iwaponline.com These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can degrade a wide range of organic contaminants. iwaponline.combucea.edu.cn this compound, as a volatile organic compound (VOC), can be subject to degradation through various AOPs, including photocatalytic oxidation and ozonation. iwaponline.comscienpress.comscienpress.comchegg.com
Photocatalytic oxidation, often employing semiconductor catalysts like titanium dioxide (TiO₂), has been investigated for the degradation of VOCs in the gas phase. bucea.edu.cnscienpress.comscienpress.com Studies on the photocatalytic degradation of n-pentane in the gas phase have been conducted using TiO₂ (specifically, DEGUSSA P25) under UV irradiation at room temperature in a flow-through reactor. scienpress.comscienpress.com These investigations explored the effects of parameters such as n-pentane concentration, molar flow rate, and UV irradiance. scienpress.comscienpress.com Results indicate that complete mineralization of n-pentane into carbon dioxide (CO₂) can be achieved under various operating conditions. scienpress.com The degradation rate of n-pentane was observed to reach approximately 0.05 mmol/min. scienpress.com For a molar flow rate of 0.10 mmol/min, a conversion rate of 44% was reported. scienpress.com
This compound has also been identified as a by-product in the photocatalytic oxidation of other VOCs, such as benzene, suggesting complex reaction pathways can be involved in AOPs. eeer.org These by-products were often saturated hydrocarbons, potentially formed through hydrogenation reactions on the photocatalytic surface. eeer.org
Ozonation, a process using ozone (O₃) as a strong oxidant, is another AOP that can involve hydrocarbons like this compound. While direct information on this compound degradation solely by ozonation in the provided results is limited, one source mentions the reaction of this compound with ozone gas to form carbon dioxide and water, illustrating the potential for oxidative degradation. chegg.com
Research findings highlight the potential of AOPs, particularly photocatalytic oxidation, for the degradation of this compound in different matrices. The effectiveness of these processes is influenced by factors such as catalyst type, pollutant concentration, and environmental conditions.
Interactive Table 2: this compound Degradation in Advanced Oxidation Processes
| Process | Catalyst/Oxidant | Key Findings |
| Photocatalytic Oxidation | TiO₂ (e.g., P25) | Complete mineralization to CO₂ possible; degradation rate up to 0.05 mmol/min. scienpress.com |
| Ozonation | Ozone (O₃) | Reacts with this compound to form CO₂ and H₂O. chegg.com |
Theoretical and Computational Chemistry of Pentane
Quantum Chemical Calculations on Pentane (B18724) Isomers and Conformations
Quantum chemical calculations are essential for exploring the potential energy surface of this compound and its isomers, revealing the relative stabilities and structures of different conformers. For n-pentane, the molecule's flexibility allows for various arrangements of its carbon chain, arising from rotations around the carbon-carbon single bonds. The primary conformers are typically described by the dihedral angles of the C-C-C-C bonds.
High-level ab initio quantum mechanical calculations have been employed to study the conformational energies of n-pentane. Studies have focused on the energy differences between key conformers, including the all-staggered trans-trans (TT), trans-gauche (TG), gauche-gauche (G+G+), and gauche-gauche (G+G-) structures. These conformers belong to different symmetry point groups (C2v, C1, C2, and C1, respectively). aip.orgresearchgate.netaip.org
Calculations using methods like MP2, MP3, CCSD, and CCSD(T) with increasing basis set sizes have provided accurate estimates of these energy differences. For instance, relative to the minimum energy TT conformer, ab initio methods have determined energy differences for the TG, G+G+, and G+G- conformers to be approximately 0.621, 1.065, and 2.917 kcal/mol, respectively. aip.orgresearchgate.netaip.org Density functional theory (DFT) calculations have also been used, though some functionals have shown considerably higher energy differences compared to ab initio methods. aip.orgresearchgate.net
The concept of "syn-pentane interaction" or the "this compound effect" is important in conformational analysis, referring to the steric hindrance that arises from adjacent gauche states of opposite signs (G+G- or G-G+). nih.govfccc.edu This interaction significantly raises the energy of these conformers compared to those with gauche interactions of the same sign (G+G+ or G-G-). nih.govfccc.edu While a single gauche dihedral is estimated to contribute about 0.9 kcal/mol, the syn-pentane conformation can have an energy penalty of around 3.55 kcal/mol, indicating that these interactions are not simply additive. fccc.edu
The relative populations of these conformers at different temperatures can be evaluated using thermostatistical data, taking into account vibrational and rotational entropies and zero-point vibrational energies within approximations like the rigid rotor-harmonic oscillator model. aip.orgresearchgate.net
Here is a table summarizing typical relative energies of n-pentane conformers based on quantum mechanical calculations:
| Conformer | Dihedral Angles (approx.) | Relative Energy (kcal/mol) |
| trans-trans (TT) | 180°, 180° | 0.00 |
| trans-gauche (TG) | 180°, ±60° | ~0.6-0.9 aip.orgresearchgate.netaip.orgfccc.edu |
| gauche-trans (GT) | ±60°, 180° | ~0.6-0.9 fccc.edu |
| gauche-gauche (G+G+ or G-G-) | +60°, +60° or -60°, -60° | ~1.0-1.8 aip.orgresearchgate.netaip.orgfccc.edu |
| gauche-gauche (G+G- or G-G+) | +60°, -60° or -60°, +60° | ~2.9-3.6 aip.orgresearchgate.netaip.orgfccc.edu |
| Conformer | Dihedral Angles (approx.) | Relative Energy (kcal/mol) |
|---|---|---|
| trans-trans (TT) | 180°, 180° | 0.00 |
| trans-gauche (TG) | 180°, ±60° | ~0.6-0.9 |
| gauche-trans (GT) | ±60°, 180° | ~0.6-0.9 |
| gauche-gauche (G+G+ or G-G-) | +60°, +60° or -60°, -60° | ~1.0-1.8 |
| gauche-gauche (G+G- or G-G+) | +60°, -60° or -60°, +60° | ~2.9-3.6 |
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of this compound in various environments, including bulk phases, confined spaces, and at interfaces. These simulations track the time evolution of a system of interacting atoms or molecules, providing insights into properties like diffusion, adsorption, and conformational changes. ulakbim.gov.trkoreascience.kr
MD simulations of liquid this compound isomers (n-pentane, isothis compound (B150273), and neothis compound) have been used to study their thermodynamic, structural, and dynamic properties. koreascience.kr These studies often employ united-atom models, which balance computational efficiency with accuracy for hydrocarbons. koreascience.krmdpi.com Properties such as self-diffusion coefficients, rotational relaxation times, and viscosity can be calculated from time correlation functions obtained from MD trajectories. koreascience.kr For instance, self-diffusion coefficients for liquid this compound isomers calculated from mean square displacements (MSD) or velocity auto-correlation functions (VAC) show a trend related to molecular branching, although the exact values from different methods may vary slightly. koreascience.kr
Simulations of this compound Adlayers on Surfaces (e.g., Graphite)
Molecular dynamics simulations have been extensively used to study the adsorption of this compound on surfaces, particularly on graphite (B72142). aip.orgaps.orgacs.orgacs.orgaps.orgtandfonline.com These simulations help characterize the interaction of this compound with the surface and the behavior of this compound adlayers at different coverages and temperatures. acs.org
Studies of n-pentane adlayers on the basal plane of graphite have investigated phenomena like thermal desorption and melting transitions. aip.orgaps.orgtandfonline.com Accelerated MD techniques have been used to simulate alkane desorption from graphite, showing that the activation energy for desorption increases with increasing chain length, and the desorption prefactor also increases for shorter alkanes like this compound before fluctuating for longer chains. aip.org This behavior is related to conformational changes within the adsorbed molecules. aip.org
MD simulations have revealed different melting behaviors for this compound and longer alkanes like heptane (B126788) monolayers on graphite. aps.orgtandfonline.com this compound monolayers can exhibit a rapid transition from a solid crystalline phase to a fluid phase, while longer alkanes might show a more gradual transition involving a loss of order and uniaxial motion. aps.org Adsorption isotherm measurements combined with MD simulations have shown that this compound interacts more strongly with the graphite surface compared to surfaces like boron nitride or MgO. acs.orgacs.org Density profiles from simulations can provide microscopic details about wetting and multilayer growth. acs.orgacs.org
Interactions of this compound with Biomacromolecules (e.g., Particulate Methane (B114726) Monooxygenase)
Computational methods, including molecular docking and molecular dynamics simulations, have been applied to study the interactions of this compound with biomacromolecules, such as particulate methane monooxygenase (pMMO). sioc-journal.cnacs.orgnih.govifpan.edu.plmdpi.com pMMO is an enzyme that catalyzes the oxidation of methane to methanol (B129727) and can also oxidize other alkanes like this compound. acs.orgnih.govmdpi.com
Molecular docking studies can predict the binding modes of alkanes with pMMO, suggesting that this compound binds to hydrophobic pockets within the enzyme. sioc-journal.cn For example, this compound has been shown to bind to a hydrophobic pocket near a zinc ion in pMMO, formed by residues from different subunits of the enzyme. sioc-journal.cn
MD simulations of pMMO-pentane complexes can provide insights into the stability and dynamics of the interaction. sioc-journal.cn These simulations can reveal that the presence of this compound can influence the flexibility and movement of the enzyme. sioc-journal.cn Binding energy analyses from simulations indicate that hydrophobic interactions are a key driving force for the stable recognition of pMMO by this compound. sioc-journal.cn Large-scale motion of this compound within the hydrophobic pocket is suggested to be important for the catalytic activity of pMMO. sioc-journal.cn
Studies have also explored the substrate binding site volume in pMMO, noting that the enzyme can oxidize this compound but typically not hexane, which provides an approximate volume for the binding site. nih.gov Computational simulations have also been used to investigate the interaction of small alkanes and alkynes with pMMO to understand inactivation mechanisms. ifpan.edu.pl
Rotational Dynamics of this compound in Zeolites (e.g., MCM-22)
Molecular dynamics simulations are valuable for studying the behavior of confined molecules, such as this compound within the pores and cages of zeolites. rsc.orgrsc.orgnih.govacs.orgresearchgate.netcapes.gov.br Zeolites are porous materials with well-defined structures that can influence the dynamics of adsorbed molecules.
MD simulations have been used to investigate the rotational and translational diffusion of this compound in various zeolites, including MCM-22 and NaX. rsc.orgrsc.orgnih.govacs.orgresearchgate.netcapes.gov.br In MCM-22 zeolite, simulations have explored the rotational diffusive motion of n-pentane within the cages over a range of temperatures. rsc.orgcapes.gov.br The dynamics observed in simulations can be compared with experimental techniques like quasi-elastic neutron scattering (QENS). rsc.orgrsc.orgcapes.gov.br
Studies in NaX zeolite have shown that the rotational motion of n-pentane can be isotropic, unlike that of other alkanes in different zeolites. rsc.org MD simulations can also provide self-diffusion coefficients, which can be compared to experimental data from techniques like pulsed-field gradient NMR (PFG NMR). rsc.org
The flexibility of n-pentane can lead to complex behavior within confined spaces. In one-dimensional channels of materials like AlPO(4)-5 or carbon nanotubes, MD simulations have shown that n-pentane can exhibit frequent undulations and may stretch or coil depending on the channel's dimensions. nih.govresearchgate.net The end-to-end distance of n-pentane can be a function of its position within the channel. nih.govresearchgate.net
For zeolites with oblate cage shapes, such as zeolite KFI, MD simulations have shown that n-pentane molecules tend to orient with their end-to-end vector perpendicular to the cage's symmetry axis. acs.orgresearchgate.net The rotational dynamics in such confined environments can be anisotropic and influenced by the cage shape. acs.org
This compound in Thin Film Systems and Surface Effects
Molecular dynamics simulations are also applied to study this compound in thin film systems and to understand surface effects, including properties like surface tension and the behavior of liquid-vapor interfaces. mdpi.comjst.go.jpacs.orgaip.orgaip.orgnih.govresearchgate.net
Simulations of the liquid-vapor interface of n-pentane have been conducted to calculate thermodynamic quantities such as surface energy and surface tension. jst.go.jpaip.org These simulations often employ potential functions like the Lennard-Jones potential to describe intermolecular interactions. jst.go.jp The calculated surface tension values can be compared to experimental data, with deviations sometimes observed depending on the model and simulation parameters used. jst.go.jp
MD simulations are used to study the vapor-liquid equilibria of pure this compound and mixtures containing this compound, providing insights into interfacial properties over various temperature and pressure ranges. acs.orgnih.gov These simulations can accurately predict interfacial tension and phase densities, and analysis of density profiles across the interface can help explain observed trends. acs.orgnih.gov
Thin films of this compound on surfaces like graphite have been studied using MD simulations to understand their structure and melting behavior. aps.orgacs.orgtandfonline.com Simulations can reveal details about the arrangement of molecules in the adlayer and how this changes with temperature and coverage. aps.orgacs.orgtandfonline.com Surface effects, such as the stabilization of the layer nearest to the surface by the presence of a fluid multilayer, have been observed in simulations of this compound on graphite. acs.org
MD simulations can also investigate the rheological properties of liquid this compound isomers, such as viscosity, under different conditions like shear flow. tandfonline.com Non-equilibrium molecular dynamics (NEMD) simulations can show shear-thinning behavior and the dependence of viscosity on strain rate. tandfonline.com
Chemical Kinetic Modeling of this compound Combustion
Chemical kinetic modeling is crucial for understanding and predicting the complex process of this compound combustion, which involves a large number of elementary reactions and intermediate species. nih.govacs.orgresearchgate.netsemanticscholar.orgmdpi.comosti.govnih.govacs.orguniversityofgalway.iecaltech.edu this compound, particularly n-pentane, is often used as a prototype for modeling the combustion of larger alkanes. nih.govacs.orgnih.gov
Detailed chemical kinetic models for this compound combustion can involve hundreds of species and thousands of reactions. nih.gov Automated mechanism generation tools, such as Reaction Mechanism Generator (RMG), are employed to construct these complex models. nih.govacs.orgosti.govnih.govacs.org These models are developed and validated against experimental data, including laminar burning velocities and ignition delay times, across various temperature, pressure, and equivalence ratio ranges. nih.govosti.govnih.govacs.org
Key aspects of this compound combustion kinetics include the low-temperature oxidation pathways, which involve isomerization reactions of oxygen-centered radicals. nih.govacs.org The structure of n-pentane allows for specific intramolecular hydrogen migration reactions that are important in low-temperature combustion and ignition. nih.govacs.org
Simplified kinetic mechanisms for this compound combustion are also developed for use in computational fluid dynamics (CFD) simulations, which require less computationally intensive models. mdpi.com These simplified mechanisms aim to reproduce the behavior of detailed models within specific ranges of temperature, pressure, and equivalence ratio. mdpi.com Sensitivity analyses are often performed to identify the key reactions that most influence combustion characteristics like ignition delay time. nih.govmdpi.comuniversityofgalway.ie
Combustion studies also investigate the differences in reactivity between this compound isomers (n-pentane, isothis compound, and neothis compound). Reactive molecular dynamics simulations using force fields like ReaxFF can be used to investigate the thermal decomposition and combustion characteristics of these isomers. researchgate.net
Research findings in chemical kinetic modeling provide detailed reaction pathways and the relative importance of different reaction classes under various combustion conditions. These models are continuously refined and updated based on new experimental data and theoretical calculations of reaction rates and thermodynamic properties. nih.govmdpi.comuniversityofgalway.ie
Here is an example of data that might be found in chemical kinetic modeling studies, illustrating ignition delay times for n-pentane under specific conditions:
| Temperature (K) | Pressure (atm) | Equivalence Ratio | Ignition Delay Time (ms) |
| 1000 | 1 | 1.0 | ~1.5 |
| 1200 | 1 | 1.0 | ~0.2 |
| 1000 | 10 | 1.0 | ~0.1 |
| Temperature (K) | Pressure (atm) | Equivalence Ratio | Ignition Delay Time (ms) |
|---|---|---|---|
| 1000 | 1 | 1.0 | ~1.5 |
| 1200 | 1 | 1.0 | ~0.2 |
| 1000 | 10 | 1.0 | ~0.1 |
Note: The values in the table above are illustrative and would depend on the specific kinetic model and conditions used in a study.
Automated Mechanism Generation Tools (e.g., Reaction Mechanism Generator, RMG)
Automated mechanism generation tools are employed to construct detailed chemical kinetic models for the combustion of hydrocarbons like n-pentane. nih.govnih.govosti.gov The open-source software package Reaction Mechanism Generator (RMG) is a widely used tool in this field due to its advanced and robust programming architecture. nih.govacs.org RMG can generate detailed kinetic models, which is particularly useful for larger alkanes where manual construction is infeasible. nih.govnih.govosti.gov For n-pentane combustion, RMG has been used to develop models tested across various conditions, including temperatures from 650 to 1350 K, equivalence ratios of 0.5, 1.0, and 2.0, and pressures of 1 and 10 atm. nih.govnih.govosti.gov These automated tools can incorporate available thermodynamic and kinetic databases. nih.govnih.govosti.gov The goal is often to generate models that are significantly more compact than manually constructed ones while maintaining similar accuracy in predicting combustion characteristics like ignition delay time and flame speed. nih.govacs.org
Validation of Kinetic Models Against Experimental Data (e.g., Laminar Burning Velocities, Ignition Delay Times)
Validation of computational kinetic models against experimental data is essential to assess their accuracy and reliability. For this compound combustion, models are commonly validated against experimental measurements of laminar burning velocities (Su) and ignition delay times (IDT). nih.govnih.govosti.gov Experiments using shock tubes and rapid compression machines (RCMs) provide valuable ignition delay time data for this compound isomers across a wide range of temperatures and pressures. researchgate.netaiaa.orgnih.gov Jet-stirred reactor (JSR) experiments also provide speciation data at various temperatures for model validation. osti.govmit.eduacs.org
Studies have shown that RMG-generated models for n-pentane can predict ignition delay times as accurately as the best manually constructed mechanisms and flame speeds to within 10% of published experimental results. nih.govnih.govosti.gov For example, a kinetic model for the oxidation of n-pentane based on a previously developed model showed good agreement with experimental ignition delay times from shock tubes and RCMs, except in the negative temperature coefficient (NTC) region for iso-pentane. aiaa.org Revisions to both thermochemistry and kinetics are often required to accurately replicate experimental results, such as pressure-time histories from RCM experiments. nih.govacs.org
Here is an example of how experimental and modeling data for ignition delay times might be presented:
| Fuel | Equivalence Ratio (φ) | Pressure (atm) | Temperature Range (K) | Experimental Data Source | Modeling Results (Agreement) |
| n-Pentane | 1.0 | 1, 10, 20 | 641 - 1410 | Shock tube, RCM aiaa.org | Generally well predicted aiaa.org |
| iso-Pentane | 1.0 | 1, 10, 20 | 641 - 1410 | Shock tube, RCM aiaa.org | Predictions longer in NTC region aiaa.org |
Analysis of Reaction Paths and Sensitivity for n-Pentane Oxidation
Studies have shown that the primary reaction pathway for n-pentane consumption is typically the abstraction of hydrogen atoms by OH radicals, followed by abstraction by H and O atoms. mdpi.comosti.gov Decomposition of single molecules to produce smaller radicals like ethyl and n-propyl radicals also plays a role. mdpi.comosti.gov Sensitivity analysis at different temperatures can highlight the changing importance of various reaction pathways. For instance, at 1150 K, n-pentane consumption is largely governed by direct H-abstraction reactions, primarily by OH radicals, leading to the formation of 2-pentyl radicals. acs.org In the negative temperature coefficient (NTC) region (e.g., 650-750 K), reactions through different RO₂ consumption channels are important and affect n-pentane oxidation. mit.edu
Sensitivity analysis can also guide model refinement by identifying specific reactions whose rate parameters or thermochemistry need adjustment to improve agreement with experimental data. nih.govnih.govosti.gov
Modeling Low-Temperature Combustion and Ignition Chemistry
Modeling low-temperature combustion and ignition chemistry of this compound is particularly important due to its relevance in various combustion systems, including internal combustion engines. nih.govdtic.mil N-pentane oxidation is a valuable system for studying low-temperature chemistry as it allows for the consideration of relevant intramolecular H-migration reactions, which are significant in this temperature regime. nih.govacs.org The structure of n-pentane facilitates isomerization reactions of oxygen-centered radicals (RO₂) and hydroperoxyalkylperoxy radicals (O₂QOOH) between different carbon atoms, reactions that are key at low flame temperatures. nih.govacs.org
Detailed chemical kinetic models are used to simulate low-temperature oxidation, and these models often incorporate reaction classes important in this regime. nih.govacs.org Experimental data from rapid compression machines are frequently used to study hydrocarbon autoignition at temperatures relevant to automotive engines (e.g., 640 K to 900 K) and to validate low-temperature combustion models. nih.govacs.orgdtic.mil These experiments often show a two-stage autoignition process, with the first stage involving low-temperature alkylperoxy radical isomerization pathways. dtic.mil Modeling efforts aim to accurately predict phenomena like the negative temperature coefficient (NTC) behavior observed in the ignition delay times of this compound isomers. aiaa.orgnih.gov Revisions to thermochemistry and kinetics are often necessary to improve model predictions in the low-temperature range. nih.govacs.org
The impact of different reaction networks, such as the third O₂ addition network, on ignition delay times at low temperatures and high pressures is also investigated through a combination of experiments, theoretical calculations, and mechanistic developments. osti.gov
Environmental and Atmospheric Chemistry of Pentane
Pentane (B18724) as a Volatile Organic Compound (VOC)
This compound is classified as a volatile organic compound (VOC) nih.gov. VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, which allows them to evaporate into the atmosphere. This compound's presence in the atmosphere is a subject of study due to its involvement in the formation of tropospheric ozone and secondary organic aerosols klacp.ac.cnroyalsocietypublishing.org.
Atmospheric Concentrations and Trends of this compound Isomers
Atmospheric concentrations of this compound isomers can vary depending on proximity to emission sources and meteorological conditions science.gov. Studies have shown predominantly declining atmospheric concentrations of this compound and butane (B89635) over time at many sites science.govresearchgate.net. For instance, analysis of data from Photochemical Assessment Monitoring Stations (PAMS) and Global Greenhouse Gas Reference Network (GGGRN) sites in the continental United States between 2001 and 2015 indicated negative slopes for this compound concentration time series at 81% of sites science.govresearchgate.net.
Anthropogenic and Biogenic Sources of Atmospheric this compound
Atmospheric this compound originates from both anthropogenic (human-caused) and biogenic (natural) sources apis.ac.uk.
Anthropogenic sources are significant contributors. These include the production and use of this compound in various industrial applications, such as a solvent for polymerization reactions, a raw material in chemical synthesis, and a component of gasoline blends nih.govtexas.gov. The petroleum industry, including the manufacture, use, and disposal of associated products, and the combustion of gasoline are major sources of n-pentane release nih.gov. Natural gas production and industrial processes also release this compound into the air texas.gov. In urban and suburban areas, vehicular emissions and fuel evaporation are important sources of this compound isomers klacp.ac.cnaaqr.org. Studies have indicated that gasoline evaporation can contribute a significant concentration of this compound isomers in suburban areas aaqr.org. Oil and gas operations are also a notable source of light gaseous linear alkanes, including n-pentane researchgate.netresearchgate.netsemanticscholar.org.
Biogenic sources also exist, with this compound being reported in certain plants like Calendula officinalis and Allium ampeloprasum nih.gov.
Atmospheric Oxidation Chemistry of this compound
In the atmosphere, this compound undergoes chemical transformation through oxidation processes. This is a primary removal mechanism for alkanes in the troposphere copernicus.org.
Role of Hydroxyl Radical (OH) in this compound Degradation
The main removal pathway for alkanes like this compound in the atmosphere is through reaction with photochemically-produced hydroxyl radicals (OH) nih.govapis.ac.ukcopernicus.org. The hydroxyl radical is a highly reactive species often referred to as the "detergent of the atmosphere" due to its role in oxidizing many atmospheric chemicals harvard.eduwikipedia.org. The reaction of vapor-phase n-pentane with hydroxyl radicals is a significant degradation pathway, with an estimated half-life for this reaction in air being about 3 days nih.gov.
The oxidation process initiated by OH radicals involves complex, multi-generation reactions mit.edu. The reaction of OH with organic species like this compound typically involves the abstraction of a hydrogen atom, forming an organic radical harvard.edu. This radical then reacts with oxygen to form organic peroxides, which are involved in the ozone formation cycle harvard.edu. Research utilizing automated reaction network generation has explored the OH-initiated oxidation of substituted n-pentanes to identify fast reactions and uncanonical pathways in atmospheric oxidation chemistry mit.edu.
Isomeric Ratios as Tracers for Emission Sources
The ratios of this compound isomers, particularly the ratio of isothis compound (B150273) (2-methylbutane) to n-pentane, are valuable tracers for identifying and characterizing emission sources aaqr.orgresearchgate.netsemanticscholar.org. Since the atmospheric oxidation of isothis compound and n-pentane proceeds at approximately equivalent rates, their ratio remains relatively unaffected by photochemical processing, making it a reliable indicator of emission sources researchgate.netaaqr.orgresearchgate.net.
Different sources exhibit distinct isomeric this compound ratios. For example, a higher ratio of isothis compound to n-pentane is typically observed in vehicle emissions and fuel evaporation compared to natural gas evaporation aaqr.orgucpress.edu. Ratios lower than one can suggest significant influence from oil and gas emissions researchgate.netresearchgate.net. Studies have used these ratios to identify the impact of fuel evaporation and natural gas sources in suburban areas aaqr.org and to characterize emissions from oil and gas activities and ship emissions semanticscholar.org. Analysis of long-term data has shown changes in the isomeric ratios of butanes and pentanes, with a relative increase in the prominence of n-isomers, potentially indicating shifts in the isomeric composition of gasoline emissions and an increasing influence of oil and natural gas industry emissions science.govresearchgate.net.
Here is a table illustrating typical isothis compound/n-pentane ratios for different sources:
| Source Type | Typical Isothis compound/n-Pentane Ratio |
| Vehicle Emissions | 2.2–3.8 aaqr.org |
| Fuel Evaporation | 1.8–4.6 aaqr.org |
| Natural Gas Evaporation | 0.82–0.89 aaqr.org |
| Oil and Gas Emissions | < 1 researchgate.netresearchgate.net |
| Ship Emissions | ~1.71 semanticscholar.org |
Note: These values can vary depending on specific conditions and studies.
Fate and Transport Models for this compound in the Environment
The fate and transport of this compound in the environment are influenced by its physical and chemical properties and various environmental processes cdc.gov. When released into the environment, n-pentane is expected to volatilize to the atmosphere nih.govtexas.gov. In the air, its transport, dispersion, and transformation are governed by meteorological principles, terrain characteristics, deposition rates, and its chemical properties such as vapor pressure and Henry's Law constant epa.gov.
Multimedia fate and transport models are used to describe how pollutants like this compound move through different environmental media (air, soil, water) epa.govrsc.org. These models consider processes such as volatilization from soil and water surfaces, atmospheric degradation, and potential, though likely less significant for this compound, deposition nih.govepa.gov. Screening studies suggest that n-pentane can undergo biodegradation in soil and water, but volatilization is expected to be the dominant environmental fate process from these surfaces nih.gov. The high mobility of n-pentane in soil, based on its estimated Koc, also suggests that leaching to groundwater could occur, although volatilization is expected to be a more significant process nih.gov.
Mathematical models and methods are available or under development to describe the multimedia transport and fate of pollutants released to the atmosphere epa.gov. These models require data on chemical properties and environmental conditions to predict the movement and transformation of substances like this compound in the environment cdc.govepa.gov.
This compound in Air Quality Modeling and Regulations
This compound, as a volatile organic compound (VOC), plays a significant role in atmospheric chemistry, particularly in the formation of tropospheric ozone (ground-level smog). Consequently, its presence and emissions are subject to air quality modeling and various environmental regulations globally.
Air quality modeling is a crucial tool used to assess the impact of pollutant emissions, including this compound, on ambient air quality and to inform the development of control strategies. These models simulate the dispersion of pollutants from sources and their subsequent chemical transformation in the atmosphere. For this compound, dispersion modeling can be used to evaluate ground-level concentrations resulting from industrial emissions, such as those from petroleum refineries or facilities using this compound in manufacturing processes tshe.orgnsw.gov.au. Studies have utilized models like AERMOD to predict the extent and magnitude of potential odor impacts caused by this compound emissions tshe.org.
Research findings highlight the contribution of this compound to ozone formation. VOCs, including this compound, react with nitrogen oxides (NOx) in the presence of sunlight to produce tropospheric ozone ghy.coms-t-a.org. The ability of a VOC to contribute to this process can be quantified by its Photochemical Ozone Creation Potential (POCP) or using methods like the Maximum Incremental Reactivity (MIR) coefficient s-t-a.orgmdpi.com. Studies assessing VOCs in various regions have identified this compound and its isomers (like isothis compound) as contributors to ozone formation potential aaqr.orgmdpi.comaaqr.org. For instance, in some urban areas, isothis compound has been identified as a major contributor to the total ozone formation potential from non-methane hydrocarbons aaqr.org.
Regulatory frameworks address this compound emissions primarily due to its classification as a VOC. In the United States, this compound was classified as a VOC following amendments to the Clean Air Act, making its emission subject to environmental regulations perhamann.dk. Areas that consistently exceed ozone air quality standards ("non-attainment areas") often implement regional or local regulations to control this compound and other VOC emissions perhamann.dk. An example includes Rule 1175 of the South Coast Air Quality Management District (SCAQMD) in California, which sets limits on this compound emissions from EPS processing plants perhamann.dk.
Regulations may also specify permissible exposure limits for this compound in the workplace, although these are related to occupational safety rather than ambient air quality modeling for environmental impact nj.govcdc.govosha.govscbt.com. However, these limits underscore the need for controlling this compound concentrations in air.
Data from regulatory bodies and research studies provide insights into measured this compound concentrations and its reactivity. Studies have measured atmospheric concentrations of this compound as part of broader VOC monitoring efforts aaqr.orgaaqr.org. The reactivity of this compound in atmospheric models is a key factor in determining its impact on ozone formation copernicus.org.
Data on regulatory limits and air quality guidelines for this compound can vary by jurisdiction. Some regions provide ambient air quality guideline values for this compound, which are used to assess the potential impact of emissions on human health, amenity, and the environment nsw.gov.auder.wa.gov.au. These values are often compared against predicted ground-level concentrations obtained from air dispersion modeling nsw.gov.auder.wa.gov.au.
While specific comprehensive data tables covering all global regulations and modeling parameters for this compound are extensive and context-dependent, the following table provides illustrative examples of occupational exposure limits, which, while not direct ambient air quality standards, demonstrate regulated concentration thresholds for this compound in air.
| Organization | Limit Type | Concentration (ppm) | Averaging Period | Citation |
| OSHA | Permissible Exposure Limit (PEL) | 1000 | 8-hour TWA | nj.govcdc.govosha.gov |
| NIOSH | Recommended Exposure Limit (REL) | 120 | 10-hour TWA | nj.govcdc.gov |
| NIOSH | Ceiling (not to be exceeded) | 610 | 15-minute | nj.govcdc.gov |
| ACGIH | Threshold Limit Value (TLV) | 600 | 8-hour TWA | nj.govosha.gov |
Note: TWA = Time-Weighted Average.
Air quality modeling of this compound involves considering its emission rates from various sources, its dispersion characteristics (influenced by its physical properties like vapor density) nih.govengineeringtoolbox.com, and its reactivity in photochemical processes copernicus.orgeuropa.eu. Models may incorporate detailed chemical mechanisms to simulate the atmospheric oxidation of this compound and its contribution to ozone formation mdpi.com.
Regulatory compliance often requires facilities emitting this compound to monitor their emissions and demonstrate that predicted ground-level concentrations are below established air quality criteria nsw.gov.auder.wa.gov.au. This can involve conducting air dispersion modeling studies using approved methodologies and meteorological data nsw.gov.au.
Analytical and Spectroscopic Characterization of Pentane
Gas Chromatography (GC) for Pentane (B18724) Analysis
Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile organic compounds like this compound due to its ability to separate components based on their boiling points and interactions with a stationary phase. libretexts.org
This compound as an Analytical Reference Standard in GC
High-purity this compound, often designated as "GC grade," serves as an essential analytical reference standard in gas chromatography. dawnscientific.com Its use as a reference substance ensures reliable and reproducible results in the quantification and identification of this compound in various samples. biosolve-chemicals.eu GC-grade n-pentane, for instance, has a specified purity, often ≥99.0% or even ≥99.9% by GC, and is tested for low levels of impurities, water content, and UV absorbance to minimize interference in chromatographic analyses. dawnscientific.comvwr.comavantorsciences.com Secondary reference standards traceable to pharmacopeial standards are also available, providing comprehensive characterization data including traceability assays, certified purity by mass balance, and identification tests by techniques like IR and 1H NMR. thermofisher.in
Quantification of this compound in Environmental Samples (e.g., Human Breath, Ambient Air)
GC is extensively applied for the quantitative determination of this compound in environmental samples, including human breath and ambient air. scientificlabs.iesigmaaldrich.com The presence of this compound in human breath can be an indicator of in vivo oxidative stress due to the peroxidation of lipids. nih.gov
Methods for analyzing this compound in breath samples often involve preconcentration techniques to enhance sensitivity, given the low concentrations typically present. One procedure utilizes molecular sieves to remove moisture and carbon dioxide from breath samples before analysis by GC with an open tubular capillary column and cryofocusing. capes.gov.br This method has shown reproducible data with good recovery rates. capes.gov.br Another simple technique involves preconcentration on solid sorbents like charcoal-based adsorbents or silica (B1680970) gel, followed by thermal desorption into a GC injector. capes.gov.brnih.gov This approach offers low detection limits, a wide linear dynamic range, and is applicable to monitoring instantaneous concentrations in ambient air and human breath. capes.gov.brnih.gov
Studies have reported this compound levels in the breath of normal subjects, providing baseline data for research into oxidative stress. Preliminary data from one study showed mean n-pentane levels of 1.76 nmole/L in normal female subjects (n=10) and 5.66 nmole/L in males (n=10). capes.gov.br
Application of GC for Isomer Separation and Identification (e.g., 2-Methylthis compound)
Gas chromatography is a powerful tool for separating and identifying isomers of this compound, such as n-pentane, isothis compound (B150273) (2-methylbutane), and neothis compound (B1206597) (2,2-dimethylpropane), as well as other hydrocarbons like 2-methylthis compound. The separation is achieved based on the differences in their physical properties, such as boiling points and interactions with the stationary phase of the GC column. libretexts.org Different stationary phases and column types (packed or capillary) can be employed to optimize isomer separation. libretexts.org For instance, a 30-m fused silica column can be used for this purpose. libretexts.org
GC methods are developed and validated to ensure specificity for the discrimination of this compound from other hydrocarbons and isomers present in a sample. nih.govnih.gov The ability of GC to separate isomers is crucial in analyzing complex mixtures, such as those found in gasoline vapor or environmental samples. nih.govwikipedia.org
Advanced Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)
In addition to GC, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide complementary information for the characterization and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are valuable for determining the structure and identifying different carbon and hydrogen environments within the this compound molecule and its isomers. The symmetry of the this compound molecule results in distinct signals in its NMR spectrum. pressbooks.publibretexts.orglibretexts.orgdocbrown.info For example, the ¹³C NMR spectrum of n-pentane shows three distinct peaks corresponding to the three different carbon environments. pressbooks.publibretexts.orglibretexts.orgdocbrown.inforesearchgate.net The end methyl carbons are equivalent, the second and fourth methylene (B1212753) carbons are equivalent, and the middle methylene carbon is unique. pressbooks.publibretexts.orglibretexts.org The number of signals and their chemical shifts are characteristic for each this compound isomer, allowing for their differentiation. docbrown.inforesearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. cognitoedu.orglibretexts.orglibretexts.org When this compound is subjected to electron ionization in a mass spectrometer, it forms a molecular ion (M⁺) with a mass-to-charge ratio (m/z) equal to its molecular weight (72 for C₅H₁₂). cognitoedu.orglibretexts.orglibretexts.orgchemguide.co.uk The molecular ion can then fragment into smaller ions, producing a characteristic pattern of peaks in the mass spectrum. cognitoedu.orglibretexts.orglibretexts.orgjove.com The base peak (the tallest peak) in the mass spectrum of this compound is typically at m/z 43, corresponding to the [C₃H₇]⁺ fragment ion. libretexts.orglibretexts.org Analysis of these fragmentation patterns helps in the identification and differentiation of this compound from other hydrocarbons and isomers. libretexts.orglibretexts.orgjove.com
Chromatographic Method Development and Validation for this compound
Developing and validating chromatographic methods for this compound analysis is essential to ensure their accuracy, precision, sensitivity, and specificity. Method development involves selecting appropriate chromatographic conditions, such as the stationary phase, mobile phase, temperature program, and detector, to achieve adequate separation and detection of this compound. sigmaaldrich.com For GC analysis of this compound, various columns and conditions can be explored to optimize the separation of this compound from other volatile compounds and its isomers. libretexts.orgnih.gov
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. sigmaaldrich.com Key validation parameters for chromatographic methods include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Specificity: Ensuring that the method can accurately measure this compound in the presence of other components in the sample matrix, including its isomers. nih.govnih.gov
Linearity: Determining the range of concentrations over which the detector response is directly proportional to the this compound concentration. capes.gov.brnih.gov
Accuracy: Assessing how close the measured values are to the true concentration of this compound. capes.gov.br
Precision: Evaluating the reproducibility of the measurements under the same conditions (repeatability) and under different conditions (reproducibility or ruggedness). capes.gov.br
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be detected and quantified reliably. capes.gov.brnih.gov
Validation studies for this compound analysis using GC have demonstrated good specificity, sensitivity (e.g., to 0.5 ppb this compound), and reproducibility. nih.govcapes.gov.br For instance, a method for determining n-pentane in human breath showed a coefficient of variation (CV) of 3.2% for sample n-pentane levels and a mean recovery of 104%. capes.gov.br
While GC is the primary chromatographic technique for volatile alkanes like this compound, High-Performance Liquid Chromatography (HPLC) is generally used for less volatile or more polar compounds. However, modified forms of this compound, such as 1-chlorothis compound (B165111) or pentanesulfonic acid, can be analyzed by HPLC using appropriate stationary and mobile phases. sielc.comsielc.com Method development in HPLC also follows a systematic approach involving selection of mobile phase, stationary phase, and optimization of parameters to achieve desired separation and detection. sigmaaldrich.com
Biological and Toxicological Studies of Pentane
Mechanisms of Pentane (B18724) Toxicity
The toxicity of this compound is primarily associated with its effects on the nervous system and respiratory tract. scbt.com
Central Nervous System Effects: Narcosis and Depressant Action
This compound is a central nervous system (CNS) depressant. nih.gov High vapor concentrations can lead to narcosis. nih.gov Symptoms of CNS depression may include headache, dizziness, nausea, fatigue, incoordination, slowed reaction time, slurred speech, and can progress to unconsciousness. scbt.com Very high vapor concentrations can produce narcosis and, in greater exposures, unconsciousness and death. nih.govrefrigerants.com Inhalation of high concentrations can cause central nervous depression with headache and dizziness, slowing of reflexes, fatigue, and inco-ordination. scbt.com Symptoms of overexposure may include drowsiness and irritation of the respiratory passages. refrigerants.com
Pulmonary Toxicity (e.g., Chemical Pneumonitis, Aspiration)
Swallowing of liquid this compound carries a risk of aspiration into the lungs, which can lead to chemical pneumonitis. hmdb.cascbt.comnih.gov Aspiration can result in serious consequences scbt.com, including acute lung injury and hemorrhage . Chemical pneumonitis is an irritation of the lungs caused by inhaling substances toxic to the lungs msdmanuals.com. This can occur with the inhalation of hydrocarbons like this compound msdmanuals.com. The damage depends on the viscosity and volatility of the hydrocarbon; lower viscosity and higher volatility are associated with a greater chance of aspiration and resultant pulmonary injury. nih.gov Ingestion of this product or subsequent vomiting can result in aspiration of light hydrocarbon liquid, which can cause pneumonitis. keyera.com Severe fatal pneumonia can occur by aspirating even a few drops into the lungs. dergipark.org.tr Other effects of aspiration include pulmonary edema, bronchospasm, and resultant hypoxia. nih.gov Pathologically, there is a necrotizing pneumonia along with direct destruction of capillaries, alveolar septae, and the pulmonary epithelium. nih.gov The lipid surfactant layer in the lungs is made soluble by hydrocarbons, causing further damage. nih.gov
Peripheral Neuropathy
Chronic exposure to pentanes may result in peripheral neuropathy. scbt.com this compound affects the peripheral nervous system through demyelination and axonal degeneration. hmdb.ca Peripheral neuropathy affects the nerves outside the brain and spinal cord clevelandclinic.org. Axonal degeneration is the most common pattern seen with peripheral neuropathy, where the axon deteriorates and dies off clevelandclinic.org.
Inhalation Exposure Effects and Irritation (Respiratory Tract, Eyes, Skin)
Inhaling this compound can irritate the nose and throat, causing coughing and wheezing. nj.gov Vapors may cause drowsiness and dizziness. scbt.com Inhalation of high concentrations of gas/vapor causes lung irritation with coughing and nausea scbt.com. There is some evidence suggesting that the material can cause respiratory irritation in some persons, and the body's response to such irritation can cause further lung damage. scbt.com Symptoms of overexposure may include drowsiness and irritation of the respiratory passages. refrigerants.com
Contact with liquid this compound can irritate and burn the skin and eyes. nj.gov Prolonged or repeated skin contact may cause drying with cracking, irritation, and possible dermatitis. scbt.com Repeated exposure may cause skin dryness and cracking. scbt.comq4cdn.com Symptoms of this compound exposure on the skin may include drying, cracking, itching, blistering, redness, pigmentation, swelling, burning, and pain. scbt.com Very high vapor concentrations and liquid may cause eye irritation, redness, and pain. refrigerants.com
Biological Markers of this compound Exposure and Effects
Biological markers can be used to assess exposure to this compound and its potential biological effects. nih.gov
Ethane (B1197151) and n-Pentane in Exhaled Breath as Biomarkers of Lipid Peroxidation
Ethane and n-pentane in exhaled breath have been investigated as biomarkers of lipid peroxidation. nih.gov Lipid peroxidation is a process involving the oxidative degradation of lipids, which can be initiated by reactive oxygen species. plos.org Ethane is produced following lipid peroxidation of n-3 fatty acids, while n-pentane is derived from n-6 fatty acids. physiology.orgtandfonline.com Measuring this compound in breath samples is a non-invasive technique. plos.org
Studies have explored the relationship between exhaled ethane and n-pentane and oxidative stress. tandfonline.comresearchgate.net While exhaled this compound is produced as a consequence of reactive oxygen species-mediated lipid peroxidation and is considered a marker of oxidative stress plos.org, some research suggests that exhaled ethane and n-pentane may be more indicative of exposure to air pollutants rather than markers of airway inflammation or oxidative stress tandfonline.comresearchgate.net. However, other studies indicate that breath ethane concentrations correlate with other measures of lipid peroxidation, suggesting ethane can be a valid non-invasive measure of lipid peroxidation. researchgate.net Elevated ethane levels have been reported in breath condensate of asthmatics. ersnet.org
Exhaled this compound has also been explored as a potential biomarker for the severity of hepatic ischemia-reperfusion injury and may aid in predicting the outcome. plos.org
Table 1: Summary of this compound Toxicity Mechanisms and Effects
| Mechanism/Effect | Description |
| Central Nervous System Depression | High concentrations can lead to narcosis, drowsiness, dizziness, headache, and in severe cases, unconsciousness. scbt.comnih.govrefrigerants.com |
| Pulmonary Toxicity (Aspiration) | Swallowing liquid can cause aspiration into the lungs, leading to chemical pneumonitis, lung injury, and edema. scbt.comnih.govnih.gov |
| Peripheral Neuropathy | Chronic exposure may cause damage to peripheral nerves through demyelination and axonal degeneration. hmdb.cascbt.com |
| Inhalation Irritation | Vapors can irritate the respiratory tract, eyes, and skin. scbt.comrefrigerants.comnj.gov |
Table 2: Exhaled Hydrocarbons as Biomarkers
| Biomarker | Source of Lipid Peroxidation | Associated Fatty Acids | Potential Use | Research Findings |
| Ethane | Lipid Peroxidation | n-3 fatty acids | Non-invasive marker of oxidative stress; indicator in certain respiratory conditions. physiology.orgresearchgate.netersnet.orgdiva-portal.org | Correlates with other measures of lipid peroxidation; may also be associated with air pollutant exposure. tandfonline.comresearchgate.netresearchgate.net |
| n-Pentane | Lipid Peroxidation | n-6 fatty acids | Marker of oxidative stress; potential indicator in hepatic injury. plos.orgphysiology.org | May be associated with air pollutant exposure; correlation with oxidative stress markers is debated. tandfonline.comresearchgate.net |
Relationship Between Exhaled Hydrocarbons and Oxidative Stress
Exhaled this compound is considered a marker of oxidative stress, produced as a consequence of reactive oxygen species (ROS)-mediated lipid peroxidation of n-6 polyunsaturated membrane fatty acids plos.org. Lipid peroxidation involves the unspecific oxidation of polyunsaturated fatty acids (PUFA), leading to toxic lipid peroxides and hydroperoxides nih.gov. The detection of hydrocarbons like this compound in exhaled breath allows for in vivo evaluation of oxidative stress mdpi.com.
Studies have investigated the association between exhaled this compound and markers of oxidative stress and inflammation. In one study, exhaled this compound and ethane were examined in relation to exhaled nitric oxide (NO) and carbonylated proteins, which are indicative of oxidative stress researchgate.net, nih.gov. When outliers were included, no significant associations were found between exhaled this compound and exhaled NO (p = 0.44) or carbonylated proteins (p = 0.28) researchgate.net, nih.gov. However, when outliers were removed, exhaled n-pentane was found to be inversely associated with carbonylated proteins researchgate.net, tandfonline.com, nih.gov. Exhaled hydrocarbons, when adjusted for indoor hydrocarbon concentrations, showed a positive association with air pollutants such as NO, NO2, and CO, suggesting that pollutant exposure might influence exhaled hydrocarbon concentrations researchgate.net, tandfonline.com, nih.gov. Based on these findings, ethane and n-pentane may not serve as markers of airway inflammation or oxidative stress researchgate.net, tandfonline.com, nih.gov.
However, other research indicates that breath this compound has been associated with outcomes in sick preterm infants as an indicator of lipid peroxidation plos.org. Increased peroxidation of tissue lipids has been shown to cause an increase in breath this compound in animal studies of vitamin E deficiency mdpi.com. Dietary linoleate (B1235992) may also be necessary for this compound synthesis mdpi.com. It has also been suggested that breath this compound is mostly produced by gut bacteria in addition to endogenous membrane lipid peroxidation mdpi.com.
Genotoxicity and Carcinogenicity Assessments of this compound
Assessments of this compound's genotoxicity and carcinogenicity have been conducted through various in vitro and in vivo studies.
In vitro studies have shown that n-pentane was not mutagenic in different strains of Salmonella typhimurium, both with and without metabolic activation europa.eu. It tested negative even at cytotoxic concentrations, with modifications made to the standard protocol to account for its volatility europa.eu. No biologically significant increase in chromosomal aberrations was observed in cultured mammalian cells (CHO cells) europa.eu, texas.gov. While one in vitro chromosome aberration test with Chinese hamster ovary (CHO) cells showed an increasing, dose-related trend in the percentage of aberrant cells, genotoxicity studies generally suggest a low potential for n-pentane to induce significant mutagenic activity ornl.gov.
In vivo studies, such as a 90-day subchronic inhalation toxicity study in rats, found that n-pentane did not induce an increase in micronuclei formation or bone marrow cytotoxicity at doses up to 20,000 mg/m³ (approximately 6,800 ppm) europa.eu, texas.gov. These studies were performed according to current standards europa.eu.
Based on the available mutagenicity and repeated toxicity studies, and the absence of a structural alert, it is generally agreed that there is no concern for carcinogenicity, and no current need for further testing regarding this endpoint europa.eu, cloudfront.net, oecd.org. There are no human or animal data available specifically on the carcinogenicity of n-pentane europa.eu, michigan.gov. Regulatory bodies like the U.S. EPA have categorized n-pentane with "Inadequate Information to Assess Carcinogenic Potential" ornl.gov, michigan.gov. The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not assessed the carcinogenicity of n-pentane ornl.gov, cpchem.com, michigan.gov.
Developmental and Reproductive Toxicity Studies
Developmental and reproductive toxicity studies on this compound have been conducted primarily in animal models.
A preliminary limited reproductive and developmental toxicity study in rats exposed to n-pentane by inhalation during gestation days 6-15 at concentrations up to 10,000 ppm found no adverse effects on reproductive parameters in either maternal or fetal rats texas.gov, michigan.gov, researchgate.net. Fetal weights showed a slight, non-statistically significant decrease without a clear dose-response trend texas.gov, researchgate.net. Based on these findings, a full-scale developmental toxicity study was not deemed necessary, and it was concluded that adverse effects on the fetal rat at exposure levels up to 10,000 ppm are unlikely texas.gov, michigan.gov, researchgate.net. A No Observed Adverse Effect Level (NOAEL) of 10,000 ppm for reproductive/developmental effects was identified from this study texas.gov, michigan.gov.
An oral gavage developmental toxicity study in pregnant rats administered n-pentane at doses up to 1,000 mg/kg/day during organogenesis (gestation days 6-15) showed no evidence of maternal toxicity at any tested dose level texas.gov, michigan.gov. The highest dose of 1,000 mg/kg/day was identified as a freestanding NOAEL for maternal and developmental toxicity in this study michigan.gov.
While no one or two-generation studies specifically on the reproductive toxicity of n-pentane are available, a 13-week inhalation study in male and female rats exposed to concentrations up to 20,000 mg/m³ (approximately 6,660 ppm) showed no signs of toxicity to reproduction based on macroscopic or microscopic evaluation europa.eu, cpchem.com, oecd.org.
Occupational Exposure and Health Risk Assessments
Occupational exposure to this compound can occur through inhalation and skin contact in various industrial settings nj.gov, cloudfront.net. Risk assessments are conducted to ensure worker safety and minimize potential health hazards.
Occupational Exposure Limits (PEL, REL, TLV)
Occupational exposure limits (OELs) for this compound have been established by various regulatory and advisory organizations to protect workers. These limits are typically expressed as time-weighted averages (TWAs) over a standard workday and sometimes include short-term exposure limits (STELs) or ceiling limits.
Here is a summary of some established occupational exposure limits for this compound:
| Organization | Limit Type | Concentration | Averaging Period | Citation |
| OSHA | PEL (Permissible Exposure Limit) | 1,000 ppm (2,950 mg/m³) | 8-hour TWA | nj.gov, ornl.gov, cdc.gov, osha.gov, cdc.gov, parchem.com |
| NIOSH | REL (Recommended Exposure Limit) | 120 ppm (350 mg/m³) | 10-hour TWA | nj.gov, ornl.gov, cdc.gov, osha.gov, cdc.gov, parchem.com |
| NIOSH | CEILING | 610 ppm (1,800 mg/m³) | 15-minute | nj.gov, cdc.gov, osha.gov, cdc.gov, parchem.com |
| ACGIH | TLV (Threshold Limit Value) | 600 ppm (1,770 mg/m³) | 8-hour TWA | nj.gov, cdc.gov, osha.gov, parchem.com, egle.state.mi.us |
| ACGIH | STEL (Short-Term Exposure Limit) | 750 ppm (2,210 mg/m³) | cdc.gov | |
| CAL/OSHA | PEL (Permissible Exposure Limit) | 600 ppm (1800 mg/m³) | 8-hour TWA | osha.gov |
The NIOSH REL is based on protecting against irritation of the eyes, skin, and nose, drowsiness, and narcosis ornl.gov. The ACGIH TLV is intended to be protective against narcotic and irritant effects egle.state.mi.us. The basis for the NIOSH REL has been debated, with some suggesting it was inappropriately based on neurotoxic effects observed with a solvent mixture containing hexane, rather than this compound itself egle.state.mi.us.
Safety Engineering Controls and Personal Protective Equipment
To minimize occupational exposure to this compound, a combination of safety engineering controls and the use of personal protective equipment (PPE) is recommended and often required by regulations nj.gov, airgas.com.
Appropriate engineering controls are crucial and include using process enclosures, local exhaust ventilation, or other systems to keep airborne contaminant levels below recommended or statutory limits airgas.com. These controls also need to ensure that vapor concentrations remain below lower explosive limits airgas.com. Explosion-proof ventilation equipment should be used airgas.com, q4cdn.com. Adequate general and local exhaust ventilation should be provided lindecanada.ca, lobachemie.com.
Personal protective equipment should be selected based on a risk assessment of the specific task and potential for exposure airgas.com. Recommended PPE includes:
Gloves and Clothing: Avoid skin contact with this compound. Wear personal protective equipment made from materials that cannot be permeated or degraded by the substance nj.gov. Chemical-resistant, impervious gloves complying with an approved standard should be worn when a risk assessment indicates necessity airgas.com, q4cdn.com, scharr.de. Anti-static protective clothing should be worn where there is a risk of ignition from static electricity airgas.com, q4cdn.com.
Eye/Face Protection: Safety eyewear complying with approved standards, such as safety glasses with side shields or chemical goggles, should be used to avoid exposure to liquid splashes, mists, gases, or dusts airgas.com, q4cdn.com, lindecanada.ca, parchem.com, lobachemie.com, scharr.de. A face shield may also be necessary lindecanada.ca, parchem.com.
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, or when ventilation is inadequate, approved respiratory protection should be worn airgas.com, q4cdn.com, parchem.com, scharr.de. In situations with potential for exposure above certain limits (e.g., 1,500 ppm), a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode may be required nj.gov. For emergency situations or unknown exposure levels, a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode is recommended lindecanada.ca.
Other Measures: Good industrial hygiene practices should be followed, including washing hands thoroughly after handling chemicals, before eating, smoking, or using the lavatory airgas.com, parchem.com, lobachemie.com. Contaminated clothing should be removed and washed before reuse airgas.com.
Risk Assessment for this compound in Industrial Settings
Risk assessment for this compound in industrial settings involves evaluating the potential for exposure and the likelihood and severity of adverse health effects europa.eu. Due to its high volatility, inhalation is expected to be the primary route of human exposure in occupational settings europa.eu.
Exposure assessments are conducted, often utilizing exposure models supported by measured data, to estimate potential worker exposures in different scenarios europa.eu. For example, exposure during this compound isolation in closed systems may still result in inhalation exposure during activities like opening reaction vessels for sampling or discharging europa.eu.
The effects assessment considers the toxicological profile of this compound, including its acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity europa.eu. As discussed in previous sections, n-pentane is considered to have low acute toxicity by various routes of exposure europa.eu, ornl.gov, oecd.org, is not expected to be genotoxic or carcinogenic europa.eu, texas.gov, michigan.gov, cloudfront.net, oecd.org, and is not expected to be toxic to reproduction or development at relevant exposure levels europa.eu, texas.gov, michigan.gov, cloudfront.net, oecd.org. Neurobehavioral and neurotoxic effects are considered major toxic endpoints in experimental animals, typical for solvents europa.eu.
Safety data sheets (SDS) for this compound provide crucial information for risk assessment and management in industrial settings, outlining hazards, exposure controls, and personal protective equipment recommendations airgas.com, cpchem.com, parchem.com, cloudfront.net, lobachemie.com, scharr.de.
This compound Derivatives in Biological and Medicinal Chemistry
This compound-containing structures and their derivatives have garnered interest in medicinal chemistry, not typically as the simple alkanes themselves, but as scaffolds or components within more complex molecules designed for therapeutic purposes. These derivatives often incorporate functional groups or structural motifs that confer specific biological activities.
One class of this compound derivatives explored in medicinal chemistry are those based on the 1,4-pentanediamine backbone. These compounds, characterized by two amine groups attached to a this compound chain, can be further substituted to impart specific properties. Derivatives of 1,4-pentanediamine with quinolinyl groups, for example, have been investigated for potential biological activities, including antimalarial, anticancer, and antimicrobial properties. ontosight.ai The quinoline (B57606) moiety itself is recognized in medicinal chemistry for its diverse biological activities. ontosight.ai Research into these derivatives requires comprehensive in vitro and in vivo studies to understand their mechanisms of action and potential therapeutic applications. ontosight.ai
Another area of interest involves this compound-2,4-dione derivatives, which are a class of organic compounds known as diketones. ontosight.ai These compounds, featuring ketone groups at the 2 and 4 positions of a this compound backbone, can be substituted to create derivatives with potential applications in medicinal chemistry, including those with antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai
Bicyclo[1.1.1]this compound Derivatives as Bioisosteres in Drug Discovery
Bicyclo[1.1.1]this compound (BCP) derivatives have emerged as significant bioisosteres in medicinal chemistry. acs.orgresearchgate.net Bioisosterism is a strategy in drug design where one substructure is replaced by another with similar physical, chemical, or biological properties, aiming to improve properties like potency, selectivity, or pharmacokinetic profile. BCPs, with their rigid, non-planar structure, are increasingly used as replacements for common motifs such as para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. acs.orgresearchgate.net
The incorporation of BCPs into drug molecules can lead to enhanced physicochemical properties, including improved solubility, metabolic stability, and three-dimensionality. researchgate.net This makes them valuable scaffolds for optimizing drug candidates and expanding the chemical space of potential pharmaceuticals. researchgate.net Since their recognition as bioisosteres of the benzene ring in 2012, there has been significant interest in the synthesis and application of BCPs in drug discovery. acs.orgchemrxiv.orgresearchgate.net
The synthesis of BCP derivatives has advanced significantly, with various methods developed to introduce different substituents onto the BCP core. acs.orgresearchgate.net These include methods involving radical or nucleophilic additions to [1.1.1]propellane intermediates and coupling reactions. Recent efforts have focused on developing scalable and efficient synthetic routes to functionalized BCPs to overcome challenges in their large-scale preparation, which has historically limited their widespread use in clinical candidates. chemrxiv.orgresearchgate.netchemrxiv.org
Several pharmaceutical companies are reportedly utilizing BCPs in their drug discovery programs. researchgate.netchemrxiv.org Research continues to explore new synthetic methodologies for functionalizing BCPs, including asymmetric transformations to create chiral BCPs and methods for direct C-H functionalization. acs.orgresearchgate.net
Synthesis and Biological Evaluation of this compound-Containing Therapeutic Analogs
The synthesis and biological evaluation of therapeutic analogs containing this compound structures, particularly the BCP scaffold, is an active area of research. This involves designing molecules where a this compound-based core or derivative is incorporated into the structure of a known bioactive compound or a novel chemical entity, followed by assessing its biological effects.
A notable example is the synthesis and biological evaluation of BCP-containing aromatic lipoxin A4 analogues. nih.govresearchgate.netacs.org Lipoxins are endogenous mediators involved in the resolution of inflammation, suggesting their therapeutic potential. nih.govresearchgate.netacs.org However, native lipoxins suffer from chemical and metabolic instability. acs.org By incorporating the BCP scaffold as an isosteric replacement for aromatic or alkyl groups in lipoxin A4 mimetics, researchers aim to improve their stability and pharmacokinetic properties while retaining or enhancing their anti-inflammatory activity. nih.govresearchgate.netacs.org
In one study, an asymmetric synthesis was developed to create four BCP-containing synthetic lipoxin A4 mimetics. nih.govresearchgate.netacs.org Key synthetic steps included Suzuki coupling, asymmetric ketone reduction, and a triethylborane-initiated radical bicyclopentylation. nih.govresearchgate.netacs.org These mimetics were then evaluated for their impact on inflammatory responses. nih.govresearchgate.netacs.org One specific imidazolo-BCP-sLXm analogue demonstrated high anti-inflammatory activity, significantly attenuating LPS-induced NFκB activity in monocytes and downregulating the release of pro-inflammatory cytokines. researchgate.net This highlights the potential of incorporating BCP scaffolds into therapeutic molecules to improve their properties and biological activity.
Other research involves the synthesis and evaluation of different this compound-containing derivatives for various biological targets. For instance, studies have explored the synthesis and biological evaluation of novel pentanediamide (B1580538) derivatives as inhibitors of S-adenosyl-L-homocysteine hydrolase. x-mol.net While the specific details of their biological evaluation fall outside the strict scope of this section, it illustrates the broader application of this compound-derived structures in the design and synthesis of potential therapeutic agents.
Industrial and Specialized Applications of Pentane
Pentane (B18724) in Fuel Production and Refining
Pentanes are integral components in the fuel industry, particularly in gasoline production and refining processes. elsapainternational.comchempoint.comjunyuanpetroleumgroup.comaip.com.au
Gasoline Blending and Octane (B31449) Rating Adjustment
The octane numbers of n-pentane and isothis compound (B150273) highlight their different contributions to gasoline blends:
| Compound | Octane Number |
| n-Pentane | 61.7 |
| Isothis compound | 92.3 |
Data derived from search result siemens.com.
Blending components with varying octane numbers results in a blend octane number that may not be a simple linear average of the components' individual octane numbers, a phenomenon known as non-linear blending. ierek.com
Feedstock in Petrochemical Cracking Processes
This compound serves as a valuable feedstock in petrochemical cracking processes, which break down larger hydrocarbon molecules into smaller, more valuable ones, such as light olefins like ethylene (B1197577) and propylene (B89431). fastercapital.comifpenergiesnouvelles.frchula.ac.thresearchgate.net These olefins are fundamental building blocks for the production of plastics, synthetic rubber, and other petrochemical products. fastercapital.comresearchgate.net this compound is extracted from natural gas liquids (NGLs) and crude oil refining processes, such as fractional distillation. junyuanpetroleumgroup.comaip.com.aufastercapital.com Catalytic cracking of this compound, particularly isothis compound, is a process used to produce light olefins. chula.ac.thgoogle.com This process is becoming increasingly important to meet the rising demand for propylene. chula.ac.thresearchgate.net
This compound as a Blowing Agent for Polymeric Foams
Pentanes are widely utilized as physical blowing agents in the production of various polymeric foams, including polystyrene and polyurethane foams. trecora.comelsapainternational.comchempoint.comjunyuanpetroleumgroup.comacs.orgmdpi.com Blowing agents are substances that produce a cellular structure in a material during foaming. trecora.comchempoint.com Pentanes replaced earlier blowing agents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to environmental concerns related to ozone layer depletion. chempoint.comacs.orgmdpi.com
This compound's low boiling point facilitates easy vaporization during the foaming process, which is crucial for creating the desired cellular structure. trecora.com The amount of this compound remaining in the foam after production also contributes to the insulating properties due to its low thermal conductivity. trecora.com
Production of Polystyrene Foam
In the production of expanded polystyrene (EPS), this compound is a common expansion agent. junyuanpetroleumgroup.comjunyuanpetroleumgroup.com Polystyrene beads are impregnated with this compound, typically at a concentration of 4-10% by weight. junyuanpetroleumgroup.com During the manufacturing process, the beads are heated with steam, causing the this compound to vaporize and expand the polystyrene particles. junyuanpetroleumgroup.comepsole.com This process, known as pre-expansion, transforms the small beads into swollen particles with a cellular structure. epsole.com The final EPS product can be up to 98% air. junyuanpetroleumgroup.com
Influence of Flame Retardants on Fire Behavior of this compound-Blown Foams
The flammability of this compound necessitates the use of flame retardants in this compound-blown foams to improve their fire behavior. While the provided search results mention the use of flame retardants in polyurethane foam production alongside blowing agents like this compound chempoint.com, detailed research findings specifically on the influence of flame retardants on the fire behavior of this compound-blown foams were not extensively detailed within the strict scope of the provided search snippets. However, the general principle is that flame retardants are incorporated into the foam formulation to inhibit or delay ignition and reduce flame spread.
This compound in Solvent Extraction Processes
This compound is employed as a solvent in various extraction processes due to its non-polar nature and low boiling point. trecora.comelsapainternational.comcksupply.comlaballey.comthermopedia.comsimplesolvents.com These properties make it effective for dissolving non-polar compounds and allow for easy removal of the solvent from the extracted material through evaporation, often without requiring excessive heat that could degrade temperature-sensitive compounds. cksupply.com
This compound is used in:
Botanical extraction: Including the extraction of essential oils and cannabinoids from plant materials. cksupply.comlaballey.comohanachemco.com
Winterization: A process used in refining extracted oils, particularly in the cannabis industry, where extracts are dissolved in a solvent like this compound and cooled to separate unwanted lipids and waxes. cksupply.com
Fractional distillation: this compound's volatility is beneficial in this purification technique, allowing for the separation of compounds based on their boiling points. cksupply.com
Laboratory applications: Used for extracting, diluting, or dissolving non-polar substances and as a mobile phase in chromatography. simplesolvents.com
This compound's efficiency in dissolving non-polar compounds and its rapid evaporation rate contribute to the production of high-purity extracts. cksupply.comsimplesolvents.comohanachemco.com
This compound in Cryogenic Systems and Refrigeration Cycles
This compound, particularly isothis compound and cyclothis compound, is utilized as a working medium in refrigeration cycles and cryogenic systems due to its favorable thermodynamic properties, including low boiling points and high latent heat of vaporization wikipedia.orgdeccantrans.comdeccantrans.com. Its low boiling point, around 36 °C for n-pentane, facilitates rapid evaporation, which is crucial for efficient heat transfer in refrigeration processes solubilityofthings.comdeccantrans.combe-atex.com.
In refrigeration cycles, this compound can be used as a refrigerant or as a component in blended refrigerants wikipedia.orgdutchchems.com. A blend of isothis compound and n-pentane, known as this compound 50/50, is used as a hydrocarbon refrigerant deccantrans.com. This blend is recognized for its eco-friendly profile, possessing a low Global Warming Potential (GWP) of less than 10 and zero ozone depletion potential, aligning with environmental regulations like the Montreal Protocol and Kigali Amendment deccantrans.comdeccantrans.comdergipark.org.tr. Its use in vapor compression refrigeration cycles has shown promising performance, with studies indicating high coefficients of performance (COP) under certain operating conditions dergipark.org.tr.
This compound's application extends to specialized cooling needs and cryogenic applications deccantrans.commarketresearchintellect.com. Isothis compound, for instance, is commonly used in cryogenic applications due to its low freezing point marketresearchintellect.com. In natural gas and hydrogen liquefaction facilities, heavier components like isothis compound can be included in mixed refrigerants to improve efficiency by exploiting latent heat transfer repec.orgcurtin.edu.au. However, the potential for these heavier hydrocarbons to freeze out at the very low temperatures involved in cryogenics poses a risk of blockage in heat exchangers repec.org. Research involves measuring the freezing and melting temperatures of this compound isomers and their mixtures at cryogenic temperatures and high pressures to predict and prevent solid formation repec.orgcurtin.edu.authermosymposium.org.
The thermodynamic properties of this compound make it suitable for use in organic Rankine cycles (ORCs), particularly in geothermal power stations, where its low boiling point allows it to be used as a working fluid to convert heat into mechanical energy wikipedia.orgnih.gov.
This compound as a Reference Material in Scientific Disciplines
This compound serves as a reference material in various scientific disciplines, particularly in analytical chemistry and for calibrating scientific instruments scientificlabs.ieseta-crm.co.uk. Its well-defined chemical structure and physical properties make it suitable for use as a standard in techniques like gas chromatography (GC) scientificlabs.ie.
Certified Reference Materials (CRMs) of this compound are available for use in quality control and method validation in laboratories seta-crm.co.ukfishersci.com. These standards are characterized by competent laboratories to provide international traceability and are used to verify the performance of analytical instruments and test methods seta-crm.co.uk. For example, this compound is used as an analytical reference standard for quantifying the analyte in samples like human breath and ambient air using GC scientificlabs.ie.
This compound USP (United States Pharmacopeia) Reference Standard is specifically used in pharmaceutical quality tests and assays as specified in the USP compendia sigmaaldrich.com. These reference standards are crucial for ensuring the accuracy and reliability of analytical results in pharmaceutical analysis sigmaaldrich.com.
The National Institute of Standards and Technology (NIST) provides thermophysical properties data for this compound, which are essential for scientific research and engineering applications nist.gov. This data, including properties of saturated liquid and vapor, is used in various thermodynamic calculations and modeling nist.govengineeringtoolbox.com.
Interactive Data Table: Boiling Points of this compound Isomers
| Isomer | Boiling Point (°C) |
| n-Pentane | 35.9 - 36.3 |
| Isothis compound | ~28 |
| Neothis compound (B1206597) | ~9 |
Note: Boiling points are approximate and can vary slightly depending on pressure and source. wikipedia.org
Interactive Data Table: Key Thermodynamic Properties of this compound 50/50
| Property | Value | Source |
| Boiling Point | -36 to -32 °C | ASHRAE Handbook, 2023 deccantrans.com |
| Latent Heat of Vaporization | ~360 kJ/kg | deccantrans.com |
| Global Warming Potential | < 10 | deccantrans.comdergipark.org.tr |
| Ozone Depletion Potential | 0 | deccantrans.comdergipark.org.tr |
Future Directions and Emerging Research Areas
Sustainable Production Methods for Pentane (B18724)
Current this compound production primarily relies on the fractional distillation of crude oil and natural gas processing . However, growing environmental concerns and the push for a circular economy are driving research into more sustainable production methods. Emerging areas include the catalytic conversion of biomass and biogas upgrading . Pilot projects exploring the use of this compound derived from bioethanol are underway, aiming to reduce dependency on fossil fuels marketreportsworld.com. These efforts align with global trends towards sustainability and greener manufacturing practices marketreportsworld.commarketresearchintellect.com.
Novel Catalytic Systems for this compound Transformations
Research is actively pursuing novel catalytic systems to facilitate the efficient and selective transformation of this compound into value-added chemicals. This includes investigations into catalytic isomerization, dehydrogenation, and oxidation reactions cup.edu.cnscielo.org.zanih.govacs.org. For instance, studies are exploring the use of potassium-promoted zeolite-encapsulated platinum catalysts for the nonoxidative dehydrogenation of n-pentane to pentenes, demonstrating that the catalyst's structure and the presence of promoters can significantly influence activity and selectivity nih.govacs.org. Vanadium phosphorus oxide (VPO) catalysts are being investigated for the partial oxidation of n-pentane, showing potential for producing maleic anhydride (B1165640) and phthalic anhydride scielo.org.za. Bismuth-doped vanadyl pyrophosphate catalysts have shown promise in the oxidation of n-pentane, leading to the formation of maleic, phthalic, and citraconic anhydrides, with bismuth promoting selectivity towards citraconic anhydride via skeletal isomerization to isothis compound (B150273) researchgate.net. Gallium-based catalysts, particularly Ga/HZSM-5, are being studied for the aromatization of n-pentane, demonstrating that different gallium species impact catalytic performance and selectivity towards benzene (B151609), toluene, and xylene (BTX) mdpi.com.
Studies on the oxidative dehydrogenation of n-pentane on ruthenium surfaces using density functional theory (DFT) reveal that ruthenium is a suitable catalyst for converting alkanes to alkenes and oxygenates, with oxidative dehydrogenation being more feasible than direct catalytic dehydrogenation for olefin production acs.orgcardiff.ac.uk.
Advanced Computational Studies on this compound Reactivity and Interactions
Advanced computational methods, such as Grand Canonical Monte Carlo (GCMC) simulations, Molecular Dynamics (MD), and Density Functional Theory (DFT), are increasingly employed to gain a deeper understanding of this compound's behavior at the molecular level mdpi.comjst.go.jpresearchgate.netacs.orgaip.orgsioc-journal.cnkoreascience.krulakbim.gov.trresearchgate.netresearchgate.netjocpr.comchemrxiv.orgresearchgate.netmdpi.com. These studies provide insights into adsorption properties, separation of isomers in porous materials like Metal-Organic Frameworks (MOFs), liquid-vapor interfaces, conformational analysis, and interactions with catalysts and biological systems mdpi.comjst.go.jpresearchgate.netacs.orgsioc-journal.cnkoreascience.krulakbim.gov.tr. For example, computational studies using GCMC and MD simulations are investigating the separation of this compound isomers in functionalized UiO-66 MOFs, showing that linker functionalization can tune affinity and selectivity mdpi.comresearchgate.net. MD simulations have been used to calculate the surface tension of n-pentane and study the interactions between this compound and particulate methane (B114726) monooxygenase (PMMO) jst.go.jpsioc-journal.cn. DFT studies are being utilized to explore the reactivity of this compound in various catalytic processes and its interactions with different surfaces acs.orgcardiff.ac.ukaip.orgresearchgate.netjocpr.comchemrxiv.orgmdpi.com. Computational and experimental studies are also being conducted on the filtration of methane-n-pentane gas-condensate mixtures in porous media researchgate.net.
Relevant data from computational studies on this compound isomer separation in UiO-66 MOFs include the impact of linker functionalization on adsorption behavior. mdpi.comresearchgate.net
| UiO-66 Linker | Adsorption Preference (Low Pressure) |
| -H (parent) | Not specified as having a notable preference mdpi.comresearchgate.net |
| -NH₂ | Neothis compound (B1206597) mdpi.comresearchgate.net |
| -CH₃ | Not specified as having a notable preference mdpi.com |
| -COOH | Not specified as having a notable preference mdpi.com |
Environmental Remediation Technologies for this compound Contamination
Given this compound's industrial use, research into effective environmental remediation technologies for potential contamination is ongoing. Bioremediation, particularly using microorganisms capable of degrading hydrocarbons, is a promising approach clu-in.orgmdpi.comfrontiersin.orgmdpi.com. Cometabolic aerobic and anaerobic bioremediation techniques are being explored, which involve introducing suitable gaseous substrates like this compound to promote the degradation of target compounds by microorganisms clu-in.org. The use of biosurfactants produced by bacteria is also being investigated to enhance the bioavailability of hydrocarbons to native soil microorganisms for bioremediation mdpi.com. This compound is also used as a solvent in methods for the extraction and analysis of total petroleum hydrocarbons (TPH) in contaminated soil, which supports the assessment of remediation efforts frontiersin.orgmdpi.com.
Q & A
Q. How does this compound’s role as a blowing agent impact polymer foam microstructure?
- Methodological Answer : this compound’s low thermal conductivity (~0.013 W/m·K) minimizes heat loss during polystyrene expansion. Scanning electron microscopy (SEM) reveals pore uniformity (10–100 µm), which correlates with blowing agent concentration (5–15 wt%). Accelerated aging tests (85°C, 85% RH) assess long-term stability against this compound leakage .
Q. What challenges arise in quantifying this compound’s environmental persistence via atmospheric modeling?
- Methodological Answer : Tropospheric ozone formation potential (OFP) requires reaction rate constants with OH radicals (kOH ~3.7×10⁻¹² cm³/molecule·s). Lagrangian particle dispersion models (e.g., FLEXPART) integrate photolysis rates and advection to predict half-lives (2–10 days). Field validations use proton-transfer-reaction mass spectrometry (PTR-MS) for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
